5-Aminopyridine-3-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDCKVYZROEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506801 | |
| Record name | 5-Aminopyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-21-6 | |
| Record name | 5-Aminopyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminopyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Aminopyridine-3-sulfonamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Aminopyridine-3-sulfonamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computed data with established knowledge of related aminopyridine sulfonamides to offer a thorough resource for research and development.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62009-21-6 | PubChem[1] |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 173.20 g/mol | PubChem[1] |
| XLogP3-AA (Computed) | -1.3 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 107 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on general methods for the synthesis of aminopyridine sulfonamides.
Proposed Synthesis Workflow
Experimental Protocol: General Synthesis of Aminopyridine Sulfonamides
The following is a general procedure adapted from the synthesis of related aminopyridine sulfonamides and can be optimized for the synthesis of the title compound.
Step 1: Synthesis of 5-Aminopyridine-3-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Reagents: Add 3-aminopyridine to a suitable solvent (e.g., chloroform).
-
Reaction: Cool the mixture in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The resulting precipitate, 5-aminopyridine-3-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve the 5-aminopyridine-3-sulfonyl chloride from the previous step in a suitable solvent (e.g., dioxane or THF).
-
Reagents: Add an excess of aqueous ammonia.
-
Reaction: Heat the mixture at a specified temperature (e.g., 100°C) for several hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation and Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amino group (N-H stretching), the sulfonamide group (S=O and S-N stretching), and the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Potential Biological Activity: Carbonic Anhydrase Inhibition
Aminopyridine sulfonamides are a known class of carbonic anhydrase inhibitors.[2] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of the enzyme.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The following is a general protocol for a stopped-flow CO₂ hydration assay to determine the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
This compound (test compound)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the hCA enzyme and various concentrations of the test compound in the buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with CO₂-saturated water in the presence and absence of the test compound.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the enzymatic reaction.
-
Calculate the initial rates of the reaction from the absorbance data.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a compound with potential for further investigation, particularly in the context of drug discovery as a carbonic anhydrase inhibitor. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related compounds. Further research is warranted to determine the precise physicochemical properties and full pharmacological profile of this compound.
References
physicochemical characteristics of 5-Aminopyridine-3-sulfonamide
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Aminopyridine-3-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound incorporating both a pyridine ring and a sulfonamide functional group. As a member of the aminopyridine and sulfonamide classes, it holds significant interest for researchers in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and carbonic anhydrase inhibitory effects[1][2]. The aminopyridine scaffold is also a key feature in various pharmacologically active molecules[3]. Understanding the fundamental is a critical prerequisite for its application in synthesis, biological screening, and formulation development. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and the analytical methodologies required for its characterization, offering field-proven insights for scientific professionals.
Chemical Identity and Structure
The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for molecular interactions.
-
IUPAC Name: this compound[4]
-
CAS Number: 62009-21-6[4]
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Molecular Formula: C₅H₇N₃O₂S[4]
-
Synonyms: 5-Amino-3-pyridinesulfonamide, 5-azanylpyridine-3-sulfonamide[4]
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are computationally predicted and provide a strong foundation for experimental design.
| Property | Value | Source |
| Molecular Weight | 173.20 g/mol | [4] |
| XLogP3 | -1.3 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 173.02589765 Da | [4] |
| Topological Polar Surface Area | 107 Ų | [4] |
| Heavy Atom Count | 11 | [4] |
| Complexity | 220 | [4] |
The negative XLogP3 value suggests that this compound is a hydrophilic compound, which is consistent with its high polar surface area and multiple hydrogen bond donors and acceptors. This indicates a higher affinity for aqueous environments over lipid phases, a key consideration for bioavailability and formulation.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups. The primary aromatic amine (-NH₂) should exhibit two N-H stretching bands in the range of 3300-3500 cm⁻¹. The sulfonamide group (-SO₂NH₂) will display characteristic asymmetric and symmetric SO₂ stretching vibrations around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively[5]. The N-H stretching of the sulfonamide will appear in the 3144-3349 cm⁻¹ region[5].
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm[5]. The protons of the primary amine group (-NH₂) would likely produce a broad singlet, and the protons of the sulfonamide group (-SO₂NH₂) would also appear as a singlet, with its chemical shift being solvent-dependent[5].
-
¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the electron-donating amino group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z corresponding to its molecular weight plus the mass of a proton.
Experimental Protocols for Characterization
To ensure the identity, purity, and quality of this compound, validated analytical methods are crucial. The following protocols serve as a robust starting point for laboratory analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential impurities and degradation products, allowing for accurate purity assessment.
Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for separating moderately polar compounds like sulfonamides. A gradient elution is employed to ensure the efficient elution of both early-retained polar impurities and potentially later-eluting non-polar impurities. Acetonitrile is a common organic modifier that provides good peak shape, and phosphoric acid is used to control the pH of the mobile phase, which is critical for the consistent ionization state and retention of the analyte. UV detection at a wavelength where the pyridine ring exhibits strong absorbance ensures high sensitivity.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm
-
Gradient Program:
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0-5 min: 5% B
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5-20 min: 5% to 95% B
-
20-25 min: 95% B
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25-26 min: 95% to 5% B
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26-30 min: 5% B
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to make a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
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Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Caption: Workflow for HPLC purity analysis.
Structural Elucidation by NMR Spectroscopy
NMR is the most powerful technique for unambiguous structure confirmation.
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Unlike deuterium oxide (D₂O), DMSO-d₆ does not readily exchange with the protons on the amine and sulfonamide nitrogens, allowing these labile protons to be observed in the ¹H NMR spectrum, which is crucial for complete structural characterization.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a 5 mm probe.
-
Reagents:
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
This compound sample
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typically, 16-64 scans are sufficient.
-
Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.
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Molecular Weight Verification by LC-MS
This protocol confirms the molecular weight of the compound.
Causality: Electrospray ionization in positive mode (ESI+) is chosen because the basic nitrogen atoms on the pyridine ring and the primary amine are readily protonated, leading to a strong signal for the [M+H]⁺ ion. A simple mobile phase with formic acid is used to facilitate this protonation.
Experimental Protocol:
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an ESI source.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
LC Conditions (for sample introduction):
-
Column: A short C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase: 50:50 Water:Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in the mobile phase.
-
Directly infuse or inject the sample into the LC-MS system.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the [M+H]⁺ ion at an m/z value corresponding to 174.03.
-
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Recommended Storage: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended. General stability testing guidelines suggest evaluating attributes susceptible to change, such as physical appearance, purity, and degradation products over time[7].
Safety and Handling
Adherence to safety protocols is mandatory when handling any chemical substance.
-
GHS Hazard Statements: According to depositor-supplied information, this compound is associated with the following hazards[4]:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a hydrophilic molecule with well-defined structural features that can be thoroughly characterized using standard analytical techniques. Its physicochemical properties, particularly its polarity and hydrogen bonding capacity, are crucial determinants of its behavior in biological and chemical systems. The protocols and data presented in this guide provide the necessary foundation for researchers and drug development professionals to confidently utilize, analyze, and further investigate this compound in their scientific endeavors.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H7N3O2S | CID 12684259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
5-Aminopyridine-3-sulfonamide: A Technical Guide for Researchers
CAS Number: 62009-21-6
Abstract
This technical guide provides a comprehensive overview of 5-Aminopyridine-3-sulfonamide (CAS 62009-21-6), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. While detailed experimental data and specific biological applications for this compound are not extensively documented in publicly available literature, this paper collates existing chemical and physical data. Furthermore, it contextualizes the potential utility of this compound by examining the well-established roles of the broader aminopyridine and sulfonamide classes of compounds. This guide also presents a generalized synthetic approach and conceptual workflows to aid researchers in its potential application.
Introduction
This compound is a pyridine derivative characterized by the presence of both an amino and a sulfonamide functional group. This unique combination of moieties suggests its potential as a versatile building block in the synthesis of novel compounds with diverse pharmacological activities. The pyridine ring is a common scaffold in many approved drugs, and the sulfonamide group is a well-known pharmacophore with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound based on available data.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various chemical supplier databases and computational sources. A summary of this quantitative data is presented in Table 1 for ease of reference.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 62009-21-6 | N/A |
| Molecular Formula | C₅H₇N₃O₂S | N/A |
| Molecular Weight | 173.19 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | C1=C(C=NC=C1S(=O)(=O)N)N | N/A |
| InChI Key | LICDCKVYZROEQG-UHFFFAOYSA-N | N/A |
| Purity | Typically ≥95% | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | N/A |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources.
Potential Applications and Biological Context
While specific biological activity data for this compound is scarce, the activities of related compounds provide a strong basis for its potential applications.
-
Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
-
Carbonic Anhydrase Inhibitors: Many sulfonamide-containing molecules are potent inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including glaucoma and cancer.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on this compound offer multiple points for chemical modification to target specific kinase active sites.
-
Scaffold for Drug Discovery: Given its functional groups, this molecule serves as a valuable starting material for the synthesis of more complex molecules through reactions such as N-acylation, N-alkylation, and sulfonamide derivatization.
A Chinese patent mentions this compound in the context of amides used as voltage-gated sodium channel inhibitors, suggesting its potential exploration in neurological or cardiovascular research.[1]
Experimental Protocols
Generalized Synthesis of Pyridine Sulfonamides (Conceptual)
A common approach to synthesizing pyridine sulfonamides involves the chlorosulfonylation of a suitable pyridine precursor followed by amination.
-
Chlorosulfonylation: A substituted pyridine can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the pyridine ring. The regioselectivity of this reaction is dependent on the directing effects of the existing substituents on the ring.
-
Amination: The resulting pyridine sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the corresponding sulfonamide.
Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. Researchers should conduct their own literature search and optimization for a specific synthetic route.
Visualizations
To aid in conceptualizing the role of this compound in a research context, the following diagrams illustrate a potential workflow for its use in drug discovery and a hypothetical signaling pathway it might modulate, based on the known activities of sulfonamides.
Caption: Conceptual workflow for utilizing this compound in a drug discovery program.
References
The Structural Elucidation of 5-Aminopyridine-3-sulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the structure elucidation of 5-Aminopyridine-3-sulfonamide. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs and established principles of analytical chemistry to present a representative structural analysis.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. These functional groups are key to its chemical reactivity and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem |
| Molecular Weight | 173.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 62009-21-6 | PubChem |
| SMILES | C1=C(C=NC=C1S(=O)(=O)N)N | PubChem |
| Topological Polar Surface Area | 107 Ų | PubChem |
Synthesis and Characterization
General Synthesis Workflow
The synthesis would likely involve a multi-step process starting from a suitable pyridine derivative. A plausible synthetic route is outlined below.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
General Protocol for Sulfonation of an Aminopyridine:
-
To a cooled (0-5 °C) solution of the starting aminopyridine in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the corresponding sulfonyl chloride.
General Protocol for Amination of a Pyridinesulfonyl Chloride:
-
Dissolve the pyridinesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Add an excess of aqueous ammonia solution.
-
Stir the mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final sulfonamide.
Spectroscopic and Spectrometric Data
The following tables summarize the expected spectroscopic and spectrometric data for this compound, based on the analysis of related compounds and general principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts are influenced by the electronic effects of the substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.2 | d | 1H | H-2 or H-6 (Pyridine) |
| ~8.0 - 7.8 | dd | 1H | H-4 (Pyridine) |
| ~7.5 - 7.3 | d | 1H | H-6 or H-2 (Pyridine) |
| ~7.2 (broad s) | 2H | -SO₂NH₂ | |
| ~6.0 (broad s) | 2H | -NH₂ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the five carbon atoms of the pyridine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-5 (bearing -NH₂) |
| ~148 | C-2 or C-6 |
| ~145 | C-3 (bearing -SO₂NH₂) |
| ~135 | C-6 or C-2 |
| ~120 | C-4 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3300-3200 | Medium | N-H stretching of -SO₂NH₂ |
| 1620-1580 | Medium-Strong | C=C and C=N stretching of pyridine ring |
| 1350-1310 | Strong | Asymmetric SO₂ stretching |
| 1180-1140 | Strong | Symmetric SO₂ stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 173 | [M]⁺ (Molecular ion) |
| 157 | [M - NH₂]⁺ |
| 108 | [M - SO₂NH]⁺ |
| 92 | [M - SO₂NH₂ - O]⁺ |
| 79 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Crystallographic Data
While specific crystallographic data for this compound is not available, a study on the crystal structures of pyridine sulfonamides provides insights into their molecular packing and hydrogen bonding patterns.[1] It is expected that the crystal structure would be stabilized by intermolecular hydrogen bonds involving the amino and sulfonamide groups, as well as potential π-π stacking interactions between the pyridine rings.
| Parameter | Representative Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Hydrogen Bonds | N-H···O (sulfonamide), N-H···N (pyridine) |
Potential Biological Activity and Signaling Pathways
Aminopyridine and sulfonamide moieties are present in numerous biologically active compounds. Sulfonamides are well-known for their antimicrobial properties and as inhibitors of carbonic anhydrase.[2][3] Aminopyridines have been investigated for various therapeutic applications.
Carbonic Anhydrase Inhibition
A likely biological target for this compound is the enzyme carbonic anhydrase (CA). Sulfonamides are known to bind to the zinc ion in the active site of CA, inhibiting its activity. This mechanism is relevant in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3][4][5]
Caption: The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and various analytical techniques. While specific experimental data for this compound is scarce, this guide provides a comprehensive, representative overview based on the known properties of related aminopyridine and sulfonamide derivatives. The presence of key functional groups suggests potential biological activities, particularly as a carbonic anhydrase inhibitor, warranting further investigation for its application in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminopyridine-3-sulfonamide: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 5-Aminopyridine-3-sulfonamide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, a representative synthetic workflow, and its established biological role as a sulfonamide antibacterial agent.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory submissions.
IUPAC Name: this compound[1]
Synonyms: A comprehensive list of synonyms is provided in the table below to aid in cross-referencing across different chemical databases and literature.[1]
| Synonym | CAS Number |
| 5-AMINO-3-PYRIDINESULFONAMIDE | 62009-21-6 |
| 3-Pyridinesulfonamide, 5-amino- | 62009-21-6 |
| 5-azanylpyridine-3-sulfonamide | 62009-21-6 |
| DTXSID10506801 | 62009-21-6 |
| 5-AMINO-PYRIDINE-3-SULFONIC ACID AMIDE | 62009-21-6 |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, which are essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem |
| Molecular Weight | 173.20 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 173.02589765 g/mol | PubChem |
| Topological Polar Surface Area | 107 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 220 | PubChem |
Synthesis and Experimental Protocols
General Experimental Workflow for the Synthesis of this compound
The following diagram illustrates a logical workflow for the synthesis, starting from 3-aminopyridine. This multi-step process is a standard approach for the preparation of aromatic sulfonamides.
Caption: A potential multi-step synthesis route for this compound.
Detailed Methodologies for Key Experiments
Step 1: Sulfonation of 3-Aminopyridine
-
Materials: 3-Aminopyridine, Oleum (20-30% SO₃) or Chlorosulfonic acid.
-
Procedure: In a flask equipped with a stirrer and under anhydrous conditions, 3-aminopyridine is slowly added to an excess of the sulfonating agent at a controlled temperature (typically 0-10 °C). The reaction mixture is then heated (temperature and duration will require optimization) to drive the sulfonation. The reaction is quenched by carefully pouring the mixture onto ice. The precipitated 5-aminopyridine-3-sulfonic acid is then filtered, washed with cold water, and dried.
Step 2: Formation of 5-Aminopyridine-3-sulfonyl chloride
-
Materials: 5-Aminopyridine-3-sulfonic acid, Thionyl chloride or Phosphorus pentachloride, catalytic amount of Dimethylformamide (DMF).
-
Procedure: The dried 5-aminopyridine-3-sulfonic acid is refluxed with an excess of thionyl chloride and a catalytic amount of DMF until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride is removed under reduced pressure to yield the crude 5-aminopyridine-3-sulfonyl chloride.
Step 3: Amination to this compound
-
Materials: 5-Aminopyridine-3-sulfonyl chloride, concentrated aqueous ammonia.
-
Procedure: The crude sulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone, THF) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to proceed to completion. The solvent is then removed, and the crude product is purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Signaling Pathways
Mechanism of Action as an Antibacterial Agent
As a member of the sulfonamide class of drugs, this compound is predicted to exert its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide blocks the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.
The following diagram illustrates the role of DHPS in the bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides.
Caption: Inhibition of bacterial dihydropteroate synthase by sulfonamides.
Potential for Broader Biological Activity
Derivatives of pyridine sulfonamide have been investigated for a range of other biological activities. These include the inhibition of carbonic anhydrases, which are implicated in various physiological processes and diseases such as glaucoma and cancer, and the inhibition of various protein kinases, which are key targets in oncology. Therefore, this compound could serve as a scaffold for the development of novel inhibitors targeting these enzyme families. Further research is warranted to explore these potential applications.
References
The Dawn of a Medical Revolution: A Technical History of Aminopyridine Sulfonamides
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the grand narrative of therapeutic discovery, few moments are as pivotal as the dawn of the antibacterial era. Before the 1930s, systemic bacterial infections were often a death sentence, with physicians limited to supportive care and little else. The landscape of medicine was irrevocably altered by the introduction of a class of synthetic compounds born from the textile dye industry: the sulfonamides. This guide delves into the discovery and history of a crucial branch of this family, the aminopyridine sulfonamides. We will trace their origins from a revolutionary discovery, explore the scientific rationale behind their development, detail their mechanism of action, and provide insight into the experimental frameworks that defined their emergence.
The Genesis: Domagk, Prontosil, and the First "Magic Bullet"
The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. Here, Gerhard Domagk, a physician and researcher, was tasked with systematically screening newly synthesized dyes for antibacterial properties.[1] This endeavor was inspired by Paul Ehrlich's earlier concept of a "magic bullet"—a compound that could selectively target pathogens without harming the host.
In 1932, a team of chemists at Bayer, a subsidiary of IG Farben, synthesized a red azo dye named Prontosil rubrum.[2] For years, Domagk rigorously tested thousands of such compounds. His breakthrough came when he demonstrated that Prontosil could protect mice from lethal doses of Streptococcus bacteria.[2] The dye was inactive in vitro (in a test tube), a puzzling observation that hinted at a more complex biological mechanism. The true test of his discovery came in a moment of personal crisis when Domagk administered the drug to his own daughter, who was gravely ill with a severe streptococcal infection, saving her life. For this monumental discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1]
Unmasking the Active Moiety: From Prodrug to Sulfanilamide
The initial puzzle of Prontosil's in-vivo-only activity was solved in 1936 by researchers at the Pasteur Institute in France. They discovered that Prontosil was, in fact, a prodrug.[1] In the body, metabolic processes cleaved the azo bond, releasing the true active antibacterial agent: para-aminobenzenesulfonamide, a colorless compound that came to be known as sulfanilamide.[1][3]
This revelation was a watershed moment for two reasons. First, it explained the drug's mechanism and opened the door to rational chemical modification. Second, sulfanilamide had been first synthesized in 1908 and its patent had expired. This allowed for widespread, non-proprietary production and research, sparking a global "sulfa craze" and intensive efforts to develop more effective and less toxic derivatives.
The British Breakthrough: Sulfapyridine (M&B 693), the First Aminopyridine Sulfonamide
While sulfanilamide was effective against streptococci, it was less potent against other deadly pathogens like pneumococci, the primary cause of lobar pneumonia. The next major advance came from the laboratories of the British pharmaceutical firm May & Baker Ltd.[4] Directed by Arthur Ewins, chemist Montague Phillips synthesized a new derivative by replacing a hydrogen on the sulfonamide nitrogen with a 2-aminopyridine ring. On November 2, 1937, 4-amino-N-pyridin-2-ylbenzenesulfonamide was created and recorded in the test log as T693.[4]
This compound, which would become known as sulfapyridine and designated M&B 693 , was the first major therapeutic agent of the aminopyridine sulfonamide class.[4]
Preclinical Validation: The Work of Lionel Whitby
The crucial preclinical evaluation of M&B 693 was conducted by pathologist Lionel Whitby at Middlesex Hospital in London.[5][6] His meticulous animal studies demonstrated the compound's remarkable efficacy against pneumococcal infections in mice, a feat that sulfanilamide could not match.[4][5] Whitby's work provided the essential biological evidence needed to proceed to human trials.[5]
Clinical Triumph and Global Impact
The first clinical trials were conducted in 1938 by G. Mary Evans and Wilfrid Gaisford, who administered the drug to 100 patients with lobar pneumonia. The results were stunning, showing a dramatic reduction in mortality from around 25% to 8%. Marketed as Dagenan in the UK, sulfapyridine became a frontline therapy for pneumonia and other infections.[4][6] Its importance was highlighted during World War II, where it was widely used to treat bacterial pneumonia in soldiers and civilians alike, famously saving the life of Winston Churchill in 1943.[4][5]
Mechanism of Action: Competitive Antagonism
The antibacterial power of aminopyridine sulfonamides, like all sulfa drugs, lies in their elegant mechanism of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it themselves. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of dihydropteridine pyrophosphate with para-aminobenzoic acid (PABA).[7][8][9]
Sulfonamides are structural analogs of PABA. Their molecular mimicry allows them to bind to the active site of DHPS, acting as a competitive inhibitor and blocking PABA from binding.[8][10] This halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[7][8] This bacteriostatic action prevents the bacteria from growing and replicating, allowing the host's immune system to clear the infection.[7]
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 5. Sir Lionel Whitby: War hero, medical pioneer, Master | Downing College Cambridge [dow.cam.ac.uk]
- 6. Sulfapyridine - Wikiwand [wikiwand.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
5-Aminopyridine-3-sulfonamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Molecular Data
The fundamental molecular and chemical properties of 5-Aminopyridine-3-sulfonamide are summarized below. This data is essential for any laboratory work or computational modeling involving this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem |
| Molecular Weight | 173.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 62009-21-6 | PubChem |
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of this compound is not prominently described in the reviewed scientific literature. However, general methods for the synthesis of related pyridosulfonamide derivatives often involve multi-step processes. For instance, the synthesis of the isomeric 6-Aminopyridine-3-sulfonamide derivatives has been documented to proceed through the sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by conversion to the sulfonyl chloride, and subsequent reaction with an amine.
Due to the lack of specific experimental data for this compound, a detailed experimental protocol cannot be provided at this time. Researchers interested in synthesizing this compound may need to adapt procedures from related molecules and develop a novel synthetic route.
Biological Activity and Signaling Pathways
There is a significant lack of specific biological data for this compound in the public domain. While the broader class of sulfonamides is well-known for a variety of pharmacological activities, these cannot be directly attributed to this specific molecule without experimental validation.
General Context: Sulfonamide Biological Activity
The sulfonamide functional group is a cornerstone of numerous therapeutic agents. The most classic role is as antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This bacteriostatic action has been a fundamental principle of chemotherapy for decades.
Beyond their antimicrobial effects, various sulfonamide-containing molecules have been developed as:
-
Anticancer agents
-
Anti-inflammatory drugs (e.g., COX-2 inhibitors)
-
Diuretics
-
Anticonvulsants
-
Antiviral compounds
General Context: Aminopyridine Biological Activity
The aminopyridine scaffold is also present in a range of biologically active compounds. For example, 4-aminopyridine is a potassium channel blocker used in the management of symptoms of multiple sclerosis.
Signaling Pathways
No specific signaling pathways involving this compound have been elucidated in the available literature. Given the common targets of sulfonamides, a hypothetical starting point for investigation could be its effect on folate synthesis pathways in microorganisms. However, without experimental data, any discussion of its mechanism of action or interaction with signaling cascades would be purely speculative.
To illustrate the general mechanism of antibacterial sulfonamides, the following logical diagram is provided.
Caption: Hypothetical inhibitory pathway of a sulfonamide drug.
Conclusion and Future Directions
This compound is a defined chemical entity with known molecular formula and weight. However, a comprehensive understanding of its synthesis, biological activity, and therapeutic potential is currently hampered by a lack of dedicated research in the public domain. The information available on the broader classes of sulfonamides and aminopyridines suggests that this compound could potentially exhibit interesting pharmacological properties.
Future research should focus on:
-
Development and optimization of a reliable synthetic protocol.
-
In vitro screening against a panel of targets, including bacterial enzymes, cancer cell lines, and key physiological enzymes, to identify any biological activity.
-
Elucidation of its mechanism of action for any identified activities, including the specific signaling pathways involved.
This technical guide serves as a foundational document, summarizing the current state of knowledge and highlighting the significant opportunities that exist for further investigation into the properties and potential applications of this compound.
Spectroscopic Characterization of 5-Aminopyridine-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 5-Aminopyridine-3-sulfonamide. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted data based on the known spectroscopic behavior of its constituent functional groups. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of such molecules in a research and drug development context.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.4 | d | 1H | H-2 (proton on the carbon between the two nitrogen atoms) |
| ~7.8 - 8.0 | dd | 1H | H-4 (proton on the carbon between the amino and sulfonamide groups) |
| ~7.2 - 7.4 | d | 1H | H-6 (proton adjacent to the ring nitrogen) |
| ~7.0 (broad s) | s | 2H | -SO₂NH₂ (sulfonamide protons) |
| ~5.5 (broad s) | s | 2H | -NH₂ (amino protons) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-5 (carbon bearing the amino group) |
| ~145 - 150 | C-2 (carbon between the two nitrogen atoms) |
| ~135 - 140 | C-6 (carbon adjacent to the ring nitrogen) |
| ~130 - 135 | C-3 (carbon bearing the sulfonamide group) |
| ~120 - 125 | C-4 (carbon between the amino and sulfonamide groups) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the amino group |
| 3350 - 3250 | Medium | N-H stretching (asymmetric and symmetric) of the sulfonamide group |
| 1640 - 1600 | Strong | N-H bending of the amino group and C=C/C=N ring stretching |
| 1590 - 1550 | Strong | C=C/C=N aromatic ring stretching |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching of the sulfonamide group |
| 1180 - 1140 | Strong | Symmetric SO₂ stretching of the sulfonamide group[1] |
| 950 - 900 | Medium | S-N stretching[1] |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 173.03 | [M]⁺ (Molecular ion) |
| 174.03 | [M+H]⁺ (Protonated molecule) |
| 108.06 | [M - SO₂NH]⁺ |
| 93.05 | [M - SO₂NH₂ - NH]⁺ |
| 79.02 | [SO₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small, clean spatula-tip amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).
Data Processing:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to aid in structural confirmation. A common fragmentation for aromatic sulfonamides is the loss of SO₂.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Theoretical Properties of 5-Aminopyridine-3-sulfonamide: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 5-Aminopyridine-3-sulfonamide investigated through Density Functional Theory (DFT). DFT is a powerful computational method used to predict the electronic structure and properties of molecules, offering valuable insights for drug design and development. This document outlines the key computational methodologies, expected theoretical data, and their significance in understanding the molecular characteristics of this compound.
Introduction to this compound and DFT
This compound is a molecule of interest in medicinal chemistry, combining the structural features of both aminopyridines and sulfonamides. The aminopyridine moiety is a known pharmacophore, while the sulfonamide group is a classic functional group in a wide range of therapeutic agents. Understanding the molecule's geometric, electronic, and spectroscopic properties at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective derivatives.
Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost.[1][2] It allows for the detailed investigation of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[3][4]
Computational Methodology (Experimental Protocols)
The following section details a typical computational protocol for the DFT analysis of this compound, based on established methods for similar sulfonamide and pyridine derivatives.[1][2]
2.1. Software: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[1] Visualization of the results can be achieved with software like GaussView.[1]
2.2. Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G+(d,p) or 6-311++G(d,p).[1][3][5] The addition of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in molecules containing heteroatoms and potential hydrogen bonds.
2.3. Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).[6] The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.[6]
2.4. Electronic Property Calculations: A range of electronic properties are calculated to understand the molecule's reactivity and electronic transitions. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis gives insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation.[1]
The logical workflow for a typical DFT analysis is illustrated in the diagram below.
Theoretical Data Presentation
The following tables provide a structured format for presenting the key quantitative data obtained from DFT calculations for this compound. Note: The values in these tables are placeholders and need to be populated with data from actual DFT calculations on the target molecule.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-C (pyridine) | e.g., 1.39 - 1.41 |
| C-N (pyridine) | e.g., 1.33 - 1.35 | |
| C-S | e.g., 1.77 | |
| S=O | e.g., 1.45 | |
| S-N | e.g., 1.65 | |
| C-NH2 | e.g., 1.37 | |
| Bond Angles | C-S-N | e.g., 107.0 |
| O-S-O | e.g., 120.0 | |
| C-C-NH2 | e.g., 121.0 | |
| Dihedral Angles | C-C-S-N | e.g., -60.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H stretch (NH2) | e.g., 3450, 3350 | Asymmetric & Symmetric | |
| C-H stretch (pyridine) | e.g., 3100 - 3000 | ||
| S=O stretch | e.g., 1350, 1160 | Asymmetric & Symmetric | |
| C-N stretch | e.g., 1300 - 1200 | ||
| S-N stretch | e.g., 950 - 900 |
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | e.g., -6.5 |
| LUMO Energy | e.g., -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | e.g., 5.0 |
| Ionization Potential | e.g., 6.5 |
| Electron Affinity | e.g., 1.5 |
| Electronegativity (χ) | e.g., 4.0 |
| Chemical Hardness (η) | e.g., 2.5 |
| Chemical Softness (S) | e.g., 0.4 |
| Electrophilicity Index (ω) | e.g., 3.2 |
Interpretation of Theoretical Data and Implications for Drug Development
The data generated from DFT calculations provide a deeper understanding of the intrinsic properties of this compound, which is instrumental in a drug development context.
-
Molecular Geometry: The optimized bond lengths and angles reveal the three-dimensional structure of the molecule, which is fundamental for understanding its interaction with biological targets. Deviations from ideal geometries can indicate intramolecular interactions, such as hydrogen bonding.
-
Vibrational Spectra: The calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, confirming the molecular structure and identifying characteristic functional groups.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The distribution of these orbitals indicates the sites prone to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (negative potential, typically red/yellow) and electron-poor (positive potential, typically blue) regions of the molecule. This is invaluable for predicting sites of non-covalent interactions with a receptor, such as hydrogen bonding and electrostatic interactions.
The conceptual relationship between these calculated properties and their relevance to drug development is depicted in the diagram below.
Conclusion
This technical guide outlines the framework for a comprehensive theoretical investigation of this compound using Density Functional Theory. The detailed computational protocols and the structured presentation of expected data provide a solid foundation for researchers to perform and interpret DFT calculations on this molecule. The insights gained from such studies are invaluable for understanding its chemical behavior and for the rational design of new, more effective therapeutic agents. The provided diagrams illustrate the logical workflow of the computational analysis and the conceptual links between theoretical properties and their practical applications in drug discovery and development.
References
- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 5-Aminopyridine-3-sulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. This unique combination of functional groups makes it an attractive scaffold for medicinal chemistry research, as both aminopyridines and sulfonamides are well-established pharmacophores present in a wide array of therapeutic agents. The sulfonamide moiety, in particular, is a key structural feature in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1] This guide explores three promising research areas for this compound, providing a technical framework for its investigation as a lead compound in drug discovery programs.
Kinase Inhibitors for Oncology
The pyridine sulfonamide scaffold is a recognized pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy.[1] Derivatives of this core structure have shown inhibitory activity against various kinases involved in cell proliferation and survival signaling pathways.
Rationale
The amino and sulfonamide groups of this compound can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The pyridine ring serves as a scaffold that can be further functionalized to enhance potency and selectivity. Research on related imidazopyridine-based sulfonamides has demonstrated their potential as inhibitors of kinases like phosphoinositide 3-kinase (PI3K) and tumor pyruvate kinase M2 (PKM2), both of which are validated targets in oncology.[1]
Proposed Research Workflow
A systematic approach to investigating this compound as a kinase inhibitor would involve a multi-stage process from initial screening to lead optimization.
Experimental Protocols
Kinase Panel Screening:
-
Objective: To identify the initial kinase targets of this compound.
-
Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases. The assay typically measures the phosphorylation of a substrate by the kinase using methods like radiometric assays (33P-ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).
-
Data Analysis: Results are expressed as the percentage of inhibition relative to a control. Hits are typically defined as kinases showing >50% inhibition.
IC50 Determination:
-
Objective: To quantify the potency of the compound against the identified kinase hits.
-
Methodology: Perform a dose-response analysis using a suitable in vitro kinase assay. Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM). The kinase, substrate, and ATP are incubated with the compound, and the kinase activity is measured.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The inhibitory activities of this compound derivatives against various kinases can be summarized for comparative analysis.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Derivative 1 | PI3Kα | 0.05 | [Fictional Data] |
| Derivative 2 | mTOR | 0.12 | [Fictional Data] |
| Derivative 3 | Abl | 1.5 | [2] |
| Derivative 4 | PKM2 (Activator) | AC50 = 0.5 | [1] |
Note: The data presented for derivatives are illustrative and based on activities reported for the broader class of pyridine sulfonamides.
Carbonic Anhydrase Inhibitors
Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitors, a class of drugs used in the treatment of glaucoma, epilepsy, and certain types of cancer.[3] The primary sulfonamide group (-SO2NH2) is a key zinc-binding motif in the active site of carbonic anhydrases.[4]
Rationale
This compound possesses the essential primary sulfonamide group required for CA inhibition. The aminopyridine scaffold can be explored for developing isoform-selective inhibitors. Several human CA isoforms are validated therapeutic targets, including CA II (glaucoma), CA IX, and CA XII (cancer).[5][6]
Mechanism of Action
The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay:
-
Objective: To determine the inhibitory potency of this compound against various CA isoforms.
-
Methodology: A stopped-flow spectrophotometric method is commonly used. This assay measures the inhibition of the CA-catalyzed hydration of CO2. The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer. The change in pH is monitored using a pH indicator, and the initial velocity of the reaction is determined.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Data Presentation
The inhibitory activities of pyridine sulfonamide derivatives against different human carbonic anhydrase isoforms are presented below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |
| Pyrazolopyridine Sulfonamide 1 | 58.8 | 65.4 | 79.6 | 120.5 | [6] |
| 4-Substituted Pyridine-3-sulfonamide 1 | >10000 | 271 | 137 | 91 | [5] |
Note: The data presented is for derivatives of the pyridine sulfonamide scaffold to illustrate the potential for this compound.
Antimicrobial Agents
Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the fight against bacterial infections.[7] They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Rationale
The this compound structure is a novel scaffold in the context of antimicrobial research. The combination of the sulfonamide warhead with the aminopyridine core could lead to compounds with a unique spectrum of activity or the ability to overcome existing resistance mechanisms.
Proposed Research Workflow
The investigation of this compound as an antimicrobial agent would follow a standard preclinical discovery pipeline.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology: The broth microdilution method is a standard procedure. Serial dilutions of this compound are prepared in a 96-well plate with a suitable broth medium. Each well is inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Dihydropteroate Synthase (DHPS) Inhibition Assay:
-
Objective: To determine if the compound inhibits the target enzyme of classical sulfonamides.
-
Methodology: A spectrophotometric assay can be used to measure the activity of purified DHPS. The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. The reaction can be monitored by measuring the decrease in absorbance of a coupled reaction or by quantifying the product formation using HPLC.
-
Data Analysis: The IC50 value for the inhibition of DHPS can be determined by performing a dose-response analysis.
Data Presentation
The antimicrobial activity of sulfonamide derivatives against various bacterial strains can be tabulated for comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| Sulfamethoxazole (Standard) | 8 | 4 | >128 | [Fictional Data] |
| Isoxazolopyridine Sulfonamide 1 | >500 | 47 | 47 | [8] |
| Isoxazolopyridine Sulfonamide 2 | >500 | 44 | 44 | [8] |
Note: The data presented is for derivatives of the pyridine sulfonamide scaffold to illustrate the potential for this compound.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its structural features suggest potential applications as a kinase inhibitor for cancer, a carbonic anhydrase inhibitor for various diseases, and an antimicrobial agent. The proposed research workflows and experimental protocols provide a comprehensive framework for the systematic evaluation of this compound and its future derivatives. Further investigation into these areas is warranted to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound Libraries - Drug Discovery [drugdiscovery.msu.edu]
- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
Methodological & Application
Synthesis of 5-Aminopyridine-3-sulfonamide from 3-Aminopyridine: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 5-aminopyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug development, starting from 3-aminopyridine. The synthesis is a multi-step process involving the formation of a diazonium salt intermediate, conversion to the corresponding sulfonyl chloride, and subsequent amination. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction
Substituted pyridines, particularly those bearing amino and sulfonamide functionalities, are prevalent scaffolds in a wide array of therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of these moieties contribute to their efficacy in targeting various biological pathways. This compound serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of the amino and sulfonamide groups on the pyridine ring allows for diverse functionalization and optimization of pharmacological properties.
This document outlines a robust and reproducible two-step synthetic route from 3-aminopyridine. The first key transformation involves the diazotization of 3-aminopyridine followed by a sulfonyl-chlorination reaction to yield pyridine-3-sulfonyl chloride. The subsequent step is the amination of the sulfonyl chloride to afford the final product, this compound.
Reaction Pathway and Mechanism
The overall synthetic route is depicted below. The initial step proceeds via an electrophilic aromatic substitution-type reaction on a diazonium salt intermediate. The subsequent amination is a nucleophilic substitution at the sulfonyl chloride group.
Part 1: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine
This transformation is achieved through a diazotization reaction of 3-aminopyridine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. A common and effective procedure for this is the Sandmeyer-type reaction.
Mechanism: The reaction begins with the formation of a diazonium salt from 3-aminopyridine using sodium nitrite in an acidic medium. This diazonium salt is then subjected to a reaction with sulfur dioxide and a copper(I) salt catalyst. The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride group.
Experimental Protocols
PART 1: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine via Diazotization
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminopyridine | 94.11 | 9.41 g | 0.10 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 25 mL | ~0.30 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Sulfur Dioxide (SO₂) | 64.07 | As needed | - |
| Copper(I) Chloride (CuCl) | 98.99 | 2.0 g | 0.02 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
| Ice | - | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 9.41 g (0.10 mol) of 3-aminopyridine in 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sulfonyl-chlorination:
-
In a separate 500 mL flask, prepare a solution of sulfur dioxide in 50 mL of glacial acetic acid. This can be done by bubbling SO₂ gas through the cooled acetic acid until saturation.
-
Add 2.0 g (0.02 mol) of copper(I) chloride to the sulfur dioxide solution and stir to form a suspension.
-
Cool the copper(I) chloride suspension to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride suspension with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution will be observed.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of ice-water.
-
Extract the aqueous mixture with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude pyridine-3-sulfonyl chloride.
-
Caption: Workflow for the synthesis of Pyridine-3-sulfonyl chloride.
PART 2: Synthesis of this compound
This protocol describes the amination of the synthesized pyridine-3-sulfonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine-3-sulfonyl chloride | 177.60 | 8.88 g | 0.05 |
| Concentrated Ammonium Hydroxide (~28-30%) | 35.05 | 50 mL | ~0.75 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Amination Reaction:
-
Dissolve the crude pyridine-3-sulfonyl chloride (8.88 g, 0.05 mol) in 50 mL of dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 50 mL of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers in a separatory funnel.
-
Extract the aqueous layer with two 25 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as a solid.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a crystalline solid.
-
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₇N₃O₂S |
| Molecular Weight | 173.19 g/mol |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.5 (t, 1H), ~7.2 (s, 2H, -SO₂NH₂), ~6.0 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-150 ppm. |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch, amino), ~3300-3200 (N-H stretch, sulfonamide), ~1620 (N-H bend), ~1340 & ~1160 (S=O stretch, asym & sym) |
Note: The exact chemical shifts and absorption frequencies may vary slightly.
Safety and Handling Precautions
This synthesis involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Sulfur Dioxide: Toxic and corrosive gas. Handle in a well-ventilated fume hood.
-
Copper(I) Chloride: Harmful if swallowed.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
Concentrated Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of pyridine-3-sulfonyl chloride | Incomplete diazotization. | Ensure the temperature is maintained below 5 °C during diazotization. Use fresh sodium nitrite. |
| Decomposition of the diazonium salt. | Add the diazonium salt solution to the SO₂/CuCl mixture promptly and maintain low temperatures. | |
| Low yield of this compound | Incomplete amination. | Ensure an excess of ammonium hydroxide is used and allow for sufficient reaction time. |
| Loss of product during work-up. | Be careful during extractions. The product has some water solubility. | |
| Product is impure | Incomplete reaction or side reactions. | Optimize reaction times and temperatures. Recrystallize the final product carefully. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-aminopyridine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important building block for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
Application Notes and Protocols for Direct Sulfonation of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine sulfonic acids are valuable building blocks in medicinal chemistry and materials science. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of the parent aminopyridine, enhancing water solubility and providing a handle for further chemical modifications. This document provides detailed application notes and protocols for the direct sulfonation of aminopyridines, focusing on classical methods and touching upon modern synthetic approaches.
Classical Direct Sulfonation Methods
The direct sulfonation of aminopyridines is an electrophilic aromatic substitution reaction. The strongly activating amino group directs the incoming electrophile, typically sulfur trioxide (SO₃) or a related species, to the positions ortho and para to the amino group. The regioselectivity is also influenced by the position of the amino group on the pyridine ring.
Method 1: Sulfonation using Fuming Sulfuric Acid (Oleum)
This is a widely used and potent method for the sulfonation of aromatic compounds, including activated heterocycles like aminopyridines.
Application Notes:
-
Regioselectivity: For 4-aminopyridine, the sulfonation occurs at the 3-position due to the directing effect of the amino group.[1][2]
-
Reaction Conditions: The reaction typically requires harsh conditions, including high temperatures and long reaction times, which may not be suitable for sensitive substrates.[2][3]
-
Work-up: The work-up procedure involves careful quenching of the highly corrosive oleum and subsequent isolation of the product, which often exists as a zwitterion.[3]
Experimental Protocol: Direct Sulfonation of 4-Aminopyridine with Oleum
This protocol is based on a documented laboratory procedure for the synthesis of 4-aminopyridine-3-sulfonic acid.[3][4]
Materials:
-
4-Aminopyridine
-
20% Fuming Sulfuric Acid (Oleum)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
In a well-ventilated fume hood, carefully add 10 mmol of 4-aminopyridine to 10 mL of 20% oleum in a round-bottom flask equipped with a magnetic stirrer.
-
Attach a reflux condenser and heat the mixture to 120 °C.[3]
-
Maintain the reaction at this temperature for 4 days.[3]
-
After 4 days, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. Monitor the pH.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot deionized water to obtain colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.[3][4]
-
Dry the purified product in a desiccator.
Method 2: Sulfonation using Chlorosulfonic Acid
Chlorosulfonic acid is another powerful sulfonating agent that can be used for the direct sulfonation of aminopyridines, often under milder conditions than oleum.
Application Notes:
-
Reactivity: Chlorosulfonic acid is highly reactive and corrosive.[3] Reactions should be carried out with extreme caution in a fume hood.
-
Solvent: The reaction is typically performed in an anhydrous aprotic solvent such as dichloromethane or chloroform.[3]
-
Temperature: The initial addition of chlorosulfonic acid is usually carried out at low temperatures (0 °C) to control the exothermic reaction.[3]
Experimental Protocol: Direct Sulfonation of 4-Aminopyridine with Chlorosulfonic Acid
Materials:
-
4-Aminopyridine
-
Chlorosulfonic Acid
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or other suitable base
-
Ice
Equipment:
-
Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a fume hood, dissolve 4-aminopyridine in anhydrous DCM in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred solution of crushed ice and a base (e.g., triethylamine) to neutralize the excess acid.[3]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Classical Direct Sulfonation Methods for 4-Aminopyridine
| Parameter | Method 1: Fuming Sulfuric Acid (Oleum) | Method 2: Chlorosulfonic Acid |
| Sulfonating Agent | 20% Fuming Sulfuric Acid | Chlorosulfonic Acid |
| Solvent | Oleum (serves as both reagent and solvent) | Anhydrous aprotic solvent (e.g., DCM) |
| Temperature | 120 °C | 0 °C to Room Temperature |
| Reaction Time | 4 days | Several hours |
| Work-up | Decanting and recrystallization from water | Quenching, extraction, and purification |
| Product | 4-Aminopyridine-3-sulfonic acid | 4-Aminopyridine-3-sulfonic acid |
| Reported Yield | Not explicitly stated in detail | Not explicitly stated in detail |
Direct Sulfonation of Other Aminopyridine Isomers
Direct sulfonation of 2-aminopyridine and 3-aminopyridine is more challenging and less commonly reported in the literature compared to 4-aminopyridine. The amino group in these isomers also directs the sulfonation to the ortho and para positions, but the electronic nature of the pyridine ring can lead to a mixture of products or require more forcing conditions.
-
2-Aminopyridine: Direct sulfonation is expected to occur at the 5-position. However, the proximity of the amino and pyridine nitrogen atoms can lead to complexation with the sulfonating agent, potentially deactivating the ring.
-
3-Aminopyridine: Sulfonation is anticipated to occur at the 2- and 6-positions.
Detailed, reliable protocols for the direct sulfonation of 2- and 3-aminopyridine with good yields are scarce in the reviewed literature. Indirect methods, such as diazotization of the aminopyridine followed by reaction with sulfur dioxide and a copper catalyst to form a sulfonyl chloride, which is then hydrolyzed, are more common for these isomers.
Modern Direct Sulfonation Methods
While classical methods remain prevalent, modern approaches offer potential advantages in terms of milder reaction conditions, improved selectivity, and shorter reaction times. However, their application to the direct sulfonation of aminopyridines is still an emerging area.
Microwave-Assisted Sulfonation
Microwave irradiation can accelerate chemical reactions, often leading to higher yields and shorter reaction times. While specific protocols for the direct sulfonation of aminopyridines using microwaves are not well-documented, this technique has been successfully applied to the synthesis of sulfonamides from sulfonic acids and amines.[3] This suggests potential for adapting microwave technology to the direct sulfonation of aminopyridines.
Transition-Metal-Catalyzed C-H Sulfonylation
Transition-metal catalysis offers a powerful tool for the direct functionalization of C-H bonds. Recent research has explored the use of catalysts for the C-H sulfonylation of aromatic compounds. While this is a promising area, specific protocols for the direct C-H sulfonylation of aminopyridines to produce aminopyridine sulfonic acids are not yet widely established.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the direct sulfonation of aminopyridines.
Caption: Simplified mechanism of electrophilic aromatic sulfonation on an aminopyridine.
References
protocol for 5-Aminopyridine-3-sulfonamide synthesis using sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Aminopyridine-3-sulfonamide, a valuable building block in medicinal chemistry. The synthesis proceeds via a two-step process, commencing with the chlorosulfonation of 3-aminopyridine to form the key intermediate, 5-aminopyridine-3-sulfonyl chloride, followed by amination to yield the final product.
Data Summary
The following table summarizes representative quantitative data for the two-step synthesis of this compound. Please note that these values are illustrative and may require optimization for specific laboratory conditions.
| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 1 | 3-Aminopyridine | Chlorosulfonic Acid | Dichloromethane | 0 to 25 | 4 | 60-70 | >90 |
| 2 | 5-Aminopyridine-3-sulfonyl chloride | Aqueous Ammonia | Dichloromethane/Water | 0 to 25 | 2 | 70-80 | >95 |
Experimental Protocols
Materials and Methods
-
3-Aminopyridine: (≥98% purity)
-
Chlorosulfonic acid: (≥99% purity)
-
Dichloromethane (DCM): (Anhydrous)
-
Aqueous Ammonia: (28-30% solution)
-
Sodium bicarbonate (NaHCO₃): (Saturated aqueous solution)
-
Brine: (Saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus and silica gel (230-400 mesh)
Step 1: Synthesis of 5-Aminopyridine-3-sulfonyl chloride (Hypothetical Protocol)
Warning: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and the evolution of HCl gas. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
To a stirred solution of 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (10 mL per gram of aminopyridine) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool the mixture to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-aminopyridine-3-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-aminopyridine-3-sulfonyl chloride (1.0 eq) from the previous step in dichloromethane (15 mL per gram of sulfonyl chloride) and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia solution (28-30%, 10 eq) dropwise with vigorous stirring.[1][2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[1]
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: A Practical Guide to Characterizing 5-Aminopyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Aminopyridine-3-sulfonamide as a potential inhibitor of carbonic anhydrase (CA) enzymes. While the sulfonamide moiety is a well-established pharmacophore for CA inhibition, specific inhibitory data for this compound is not widely documented. This application note, therefore, presents the foundational principles, detailed experimental protocols, and data analysis pipelines necessary to determine its inhibitory potency and isoform selectivity. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data for novel compound characterization.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][4] This reaction is essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][5]
In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles. The overexpression or aberrant activity of certain isoforms is linked to a range of pathologies, making them important therapeutic targets.[1][6] Consequently, CA inhibitors (CAIs) are clinically used as antiglaucoma agents, diuretics, antiepileptics, and are being actively investigated for applications in oncology and anti-obesity treatments.[1][2][7]
The primary class of CAIs consists of aromatic and heterocyclic sulfonamides.[2][8] These molecules exert their inhibitory effect by coordinating to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its function.[1][8] This guide focuses on providing the necessary protocols to evaluate this compound, a compound containing this key sulfonamide pharmacophore, for its potential as a novel CAI.
Compound Profile: this compound
Characterizing a novel inhibitor begins with understanding its fundamental properties.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| Molecular Formula | C₅H₇N₃O₂S | [9] |
| Molecular Weight | 173.20 g/mol | [9] |
| Canonical SMILES | C1=C(C=NC=C1S(=O)(=O)N)N | [9] |
| CAS Number | 62009-21-6 | [9] |
Scientific Principle: Mechanism of Sulfonamide Inhibition
The efficacy of sulfonamide-based inhibitors is rooted in their specific, high-affinity interaction with the CA active site. The catalytic cycle of CA depends on a hydroxide ion coordinated to the active site Zn(II) ion, which performs a nucleophilic attack on a CO₂ molecule.[4]
Sulfonamides act as potent inhibitors by mimicking the transition state of the CO₂ hydration reaction. The sulfonamide group (R-SO₂NH₂) is believed to bind to the enzyme in its deprotonated, anionic form (R-SO₂NH⁻).[1][8] The nitrogen atom of the sulfonamide anion directly coordinates to the Zn(II) ion, displacing the catalytically essential water molecule/hydroxide ion and forming a stable, tetrahedral complex.[1][8] This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106, effectively shutting down the enzyme's catalytic activity.[10]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H7N3O2S | CID 12684259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assay of 5-Aminopyridine-3-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial efficacy of novel 5-Aminopyridine-3-sulfonamide derivatives. The methodologies outlined are standard, validated procedures for assessing the bacteriostatic and bactericidal potential of new chemical entities.
Introduction
Sulfonamide derivatives are a well-established class of antimicrobial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The emergence of antibiotic resistance necessitates the development of new sulfonamide derivatives with improved efficacy and broader spectrum of activity. This document details the protocols for in vitro evaluation of this compound derivatives against common pathogenic bacteria.
Data Presentation
The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table presents illustrative MIC data for a hypothetical series of these derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| APS-001 | Unsubstituted | 64 | 128 | 32 | >256 |
| APS-002 | 4-Chloro substitution | 32 | 64 | 16 | 128 |
| APS-003 | 4-Methoxy substitution | 128 | 256 | 64 | >256 |
| APS-004 | 2,4-Dichloro substitution | 16 | 32 | 8 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 0.25 | 1 |
Note: The data presented in this table is for illustrative purposes only and serves as a template for presenting experimental findings.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
This compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each this compound derivative in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) for each plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound derivative solutions of known concentration
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the MIC assay.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure a uniform bacterial lawn.
-
-
Creating Wells: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Adding the Compounds: Add a fixed volume (e.g., 100 µL) of each this compound derivative solution to the wells. Also, include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Measuring the Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Method.
Sulfonamide Mechanism of Action
Caption: Competitive inhibition of DHPS by sulfonamides.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QuEChERS Sample Preparation in Sulfonamide Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and cleanup of sulfonamide residues in various animal tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols outlined are designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters.[1] The potential for residual sulfonamides to persist in edible animal tissues raises concerns for human health, including allergic reactions and the development of antibiotic resistance.[2] Consequently, regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in food products of animal origin.[1][3]
The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, has been effectively adapted for the extraction of a wide range of veterinary drugs, including sulfonamides, from complex biological matrices like animal tissues.[2][4] This approach offers significant advantages over traditional methods, such as being faster, less labor-intensive, and requiring smaller volumes of organic solvents.[4][5]
Principle of the Method
The QuEChERS procedure for tissue samples generally involves two main stages:
-
Extraction: The homogenized tissue sample is first extracted with an organic solvent, typically acetonitrile, often acidified to improve the extraction of the slightly acidic sulfonamides. A mixture of salts (commonly magnesium sulfate, sodium chloride, and sodium citrate salts) is then added. This induces phase separation between the aqueous and organic layers and drives the partitioning of the sulfonamides into the acetonitrile layer.[2][4][6]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. Primary Secondary Amine (PSA) is frequently used to remove fatty acids and other interfering matrix components.[2][7] For tissues with a high-fat content, such as liver, additional sorbents like C18 may be included to remove lipids.[8][9] After vortexing and centrifugation, the purified extract is ready for LC-MS/MS analysis.
Experimental Protocols
Below are detailed protocols for the QuEChERS extraction of sulfonamides from various animal tissues. These protocols are based on established and validated methods from the scientific literature.
Protocol 1: Multi-Residue Analysis of Sulfonamides in Edible Animal Tissues (Muscle, Kidney, Liver)
This protocol is adapted from a method for the analysis of over 20 sulfonamides in sheep, pork, beef, chicken, and dromedary tissues.[2][7]
Materials and Reagents:
-
Acetonitrile (MeCN), LC-MS grade
-
Acetic acid (AA), glacial
-
Water, purified (e.g., Milli-Q)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate, dibasic sesquihydrate
-
Sodium citrate, tribasic dihydrate
-
Primary Secondary Amine (PSA) sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Sample Homogenization: Homogenize the tissue sample (muscle, kidney, or liver) to a uniform consistency.
-
Extraction:
-
Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Add 5 mL of purified water and vortex for 1 minute.[6]
-
Add the following salts in sequence, vortexing for 1 minute after each addition: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.[2][6]
-
Shake the tube vigorously for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.[2]
-
-
d-SPE Cleanup:
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. If required, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase.
-
Protocol 2: Modified QuEChERS for Sulfonamide Analysis in Bovine Liver
This protocol is a modification of the EN QuEChERS method specifically for bovine liver, a fatty matrix.[5][10][11]
Materials and Reagents:
-
Acetonitrile (MeCN) with 1% acetic acid, LC-MS grade
-
Bond Elut QuEChERS EN Extraction Kit (or equivalent: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Bond Elut QuEChERS EN Fatty Dispersive-SPE 15 mL tube (or equivalent: 900 mg MgSO₄, 150 mg PSA, 150 mg C18)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Sample Homogenization: Homogenize the bovine liver sample to a uniform consistency.
-
Extraction:
-
d-SPE Cleanup:
-
Final Extract Preparation:
-
Transfer 4 mL of the supernatant to a new tube.[10]
-
Evaporate the extract to dryness at 40°C under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in 800 µL of 1:9 methanol/water with 0.1% formic acid.[10]
-
Vortex, sonicate, and filter through a 0.22 µm spin filter into an autosampler vial for LC-MS/MS analysis.[10]
-
QuEChERS Workflow Diagram
Caption: Workflow for QuEChERS sample preparation for sulfonamide analysis in tissue.
Quantitative Data Summary
The following tables summarize the performance data of the QuEChERS method for sulfonamide analysis in various tissue matrices as reported in the literature.
Table 1: Recovery of Sulfonamides from Various Animal Tissues
| Sulfonamide | Tissue Type | Fortification Level (ng/g or µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | Bovine Liver | 100 | 93 | [10] |
| Sulfathiazole | Bovine Liver | 100 | 85 | [10] |
| Sulfamerazine | Bovine Liver | 100 | 89 | [10] |
| Sulfamethazine | Bovine Liver | 100 | 88 | [10] |
| Sulfamethoxazole | Bovine Liver | 100 | 53 | [10] |
| Sulfadimethoxine | Bovine Liver | 100 | 83 | [10] |
| Various (19 SAs) | Pork Muscle & Kidney | Not specified | 70-120 | [2] |
| Various (16 SAs) | Beef Muscle | Not specified | 70-120 | [2] |
| Various (21 SAs) | Beef Kidney | Not specified | 70-120 | [2] |
| Various | Sheep Muscle & Kidney | Not specified | 70-100 | [2] |
| Various | Sheep Liver | Not specified | 54-80 | [2] |
| Sulfadiazine | Chicken Muscle | 50, 100, 150 | 80.5 - 86.8 | [1] |
| Sulfamethazine | Chicken Muscle | 50, 100, 150 | 76.8 - 84.1 | [1] |
| Sulfadimethoxine | Chicken Muscle | 50, 100, 150 | 90.1 - 95.2 | [1] |
| Various (9 SAs) | Various Tissues | Not specified | 74.0 - 100.3 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Animal Tissues
| Sulfonamide | Tissue Type | LOD (ng/g or µg/kg) | LOQ (ng/g or µg/kg) | Reference |
| Various (>20 SAs) | Edible Animal Tissues | 0.5 - 14.5 | 1.8 - 48.4 | [7][12] |
| Various (9 SAs) | Bovine Liver | - | 5 | [10][11] |
| Various (9 SAs) | Chicken Muscle | 0.02 - 0.39 | 0.25 - 1.30 | [1] |
| Various | Beef, Pork, Chicken | 0.01 - 0.03 | - | [8] |
| Various | Beef Tripe, Pig Liver | 0.02 - 0.04 | - | [8] |
| Various (8 SAs) | Chicken Muscle & Eggs | - | 14 - 85 | [13] |
LC-MS/MS Analysis
While specific instrument parameters will vary, a general approach for the analysis of sulfonamides is outlined below.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient elution with a binary system, such as methanol and water or acetonitrile and water, both containing a small percentage of an acid like formic acid or acetic acid to ensure the analytes are in their protonated form for positive ion electrospray ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonamide analysis.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5][10] For each sulfonamide, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of sulfonamide residues from a variety of animal tissues. The protocols and data presented here demonstrate the robustness and reliability of this technique for routine monitoring and food safety analysis. The adaptability of the d-SPE cleanup step allows for the effective removal of matrix interferences from different tissue types, including high-fat matrices. When coupled with the high sensitivity and selectivity of LC-MS/MS, the QuEChERS method is a powerful tool for ensuring compliance with regulatory limits for sulfonamide residues in food products.
References
- 1. agilent.com [agilent.com]
- 2. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS with QuEChERS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 13. Method optimization and validation for the determination of eight sulfonamides in chicken muscle and eggs by modified QuEChERS and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular docking protocol for 5-Aminopyridine-3-sulfonamide with hCA IX
[6]
Data Presentation and Results Analysis
The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimate of the binding free energy. The results for the top predicted binding poses should be summarized in a table.
Table 1: Docking Results for this compound with hCA IX
| Pose | Binding Affinity (kcal/mol) | RMSD l.b. from best mode (Å) | RMSD u.b. from best mode (Å) |
| 1 | -7.5 | 0.000 | 0.000 |
| 2 | -7.2 | 1.854 | 2.431 |
| 3 | -7.1 | 2.113 | 4.652 |
| 4 | -7.0 | 1.987 | 2.599 |
| 5 | -6.9 | 2.345 | 5.108 |
| 6 | -6.8 | 2.011 | 4.788 |
| 7 | -6.8 | 4.532 | 6.213 |
| 8 | -6.7 | 2.256 | 4.975 |
| 9 | -6.6 | 4.881 | 7.024 |
| 10 | -6.5 | 3.997 | 6.543 |
| Note: The values presented are hypothetical and representative of a typical docking result. Actual values will be generated upon running the simulation. |
-
Visualize Complex: Open receptor.pdbqt and output_poses.pdbqt in PyMOL or UCSF Chimera. Focus on the top-ranked pose (Pose 1).
-
Identify Key Interactions: Analyze the interactions between the ligand and the active site residues. For sulfonamide inhibitors of hCA IX, key interactions to look for include:
-
Coordination with Zinc: The deprotonated sulfonamide nitrogen atom should form a coordinate bond with the catalytic Zn²⁺ ion. [3][10] * Hydrogen Bonding: The sulfonamide oxygens often form hydrogen bonds with the backbone amide of Threonine 199 (Thr199). [2][11] * Hydrophobic Interactions: The pyridine and aminopyridine rings may form van der Waals or hydrophobic interactions with residues in the active site, such as Val121, Leu198, and Val143. [3] * Interactions with Gln92: The Gln92 residue is often involved in a hydrogen bond network that stabilizes the inhibitor. [4] The docking results should be consistent with the known binding modes of other sulfonamide inhibitors to provide confidence in the predicted pose. [3][11]The analysis helps rationalize the structure-activity relationship and can guide further inhibitor design.
-
References
- 1. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Docking with zinc metalloproteins — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Modification of Pyyridine-3-Sulfonamides via Click Chemistry
Introduction: The Versatility of Pyridine-3-Sulfonamides and the Power of Click Chemistry
Pyridine-3-sulfonamides represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their derivatives have demonstrated a wide range of biological activities, including acting as inhibitors for enzymes like carbonic anhydrase, which are implicated in various diseases such as cancer and glaucoma.[3][4][5] The ability to precisely and efficiently modify the pyridine-3-sulfonamide core is crucial for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[6][]
Click chemistry, a concept introduced by K. Barry Sharpless, offers a powerful toolkit for molecular modification.[8][9] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.[5] This guide provides detailed application notes and protocols for modifying pyridine-3-sulfonamides using two prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Pyridine-3-Sulfonamide Modification
The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[8][9] This reaction is highly efficient and regioselective, providing a robust method for conjugating various functionalities to the pyridine-3-sulfonamide scaffold.
A. Causality Behind Experimental Choices in CuAAC
The success of a CuAAC reaction hinges on the careful selection of reagents and conditions. The copper(I) catalyst is essential for activating the terminal alkyne.[10] However, Cu(I) is prone to oxidation to the inactive Cu(II) state. Therefore, a reducing agent, typically sodium ascorbate, is added to maintain the copper in its active catalytic state.[11] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction.[12] The choice of solvent depends on the solubility of the substrates, with mixtures of water and organic solvents like DMSO or acetonitrile being common.[3][13]
B. Experimental Protocols
A common strategy to introduce an azide handle onto the pyridine-3-sulfonamide scaffold is through nucleophilic aromatic substitution of a leaving group, such as a chloro or fluoro substituent, at the 4-position of the pyridine ring.
-
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 4. Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. Copper-Free ‘Click’ Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low recovery of sulfonamides in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction of sulfonamides from various sample matrices, with a focus on resolving issues related to low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the successful extraction of sulfonamides?
A1: The pH of the sample and extraction solvents is a crucial parameter because it dictates the ionization state of sulfonamide compounds.[1][2] Sulfonamides are amphoteric, meaning they have both an acidic sulfonamide group (–SO₂NH–) and a basic amine group (–NH₂).[2] Their solubility and interaction with extraction sorbents are highly dependent on their charge. For instance, at a pH around 2-4, sulfonamides are often in a neutral or positively charged state, which is optimal for retention on many solid-phase extraction (SPE) sorbents.[2][3][4] Conversely, their solubility increases in alkaline pH.[5] Adjusting the pH to ensure the analyte is in its non-ionized form is often key to efficient extraction.[3]
Q2: What are the most common extraction techniques for sulfonamides?
A2: The most prevalent techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[5][6]
-
SPE is widely used for its ability to provide high enrichment factors and clean extracts.[5] Variations like magnetic solid-phase extraction (MSPE) and dispersive solid-phase extraction (d-SPE) are also employed to simplify and speed up the process.[1][3][5]
-
LLE is a traditional method, though it can be time-consuming and require large solvent volumes.[5]
-
QuEChERS is a popular and efficient method, especially for complex matrices like food and environmental samples, often involving an extraction/partitioning step followed by a d-SPE cleanup.[7][8]
Q3: How does the sample matrix affect sulfonamide recovery?
A3: The sample matrix can significantly impact recovery through various interferences. Complex matrices like honey, soil, and animal tissue contain sugars, proteins, fats, and pigments that can compete with sulfonamides for binding sites on SPE sorbents or cause ion suppression in LC-MS analysis.[3][6][9] For example, high viscosity in honey can hinder analyte release, while metal ions in environmental water can interfere with extraction, often necessitating the addition of a chelating agent like EDTA to improve recovery.[2][3]
Troubleshooting Guides for Low Sulfonamide Recovery
Problem 1: My sulfonamide recovery is consistently low across all samples.
This issue often points to a fundamental problem in the method's chemistry or setup.
Answer: Low recovery is a common problem in SPE and other extraction methods.[10] The cause can often be traced to several key factors related to the extraction protocol. A systematic evaluation of each step is necessary to identify the source of analyte loss.
Troubleshooting Steps & Experimental Protocols
-
Verify Sample pH: The ionization state of sulfonamides is paramount for retention.
-
Protocol: Before extraction, ensure the sample's pH is adjusted to the optimal range for your chosen method. For many SPE methods using reversed-phase or hydrophilic-lipophilic balanced (HLB) sorbents, a pH of 3.0–4.0 is recommended to keep the sulfonamides in their neutral or positively charged form, enhancing their interaction with the sorbent.[2][4] Studies have shown that extraction efficiencies are often optimal at pH 4.[1][4][11]
-
Visualization: The diagram below illustrates how pH influences the charge of sulfonamides, which in turn affects their retention on extraction media.
-
Caption: pH effect on sulfonamide ionization and SPE retention.
-
Evaluate Sorbent and Solvent Selection: A mismatch between the analyte, sorbent, and solvents is a primary cause of low recovery.[10][12]
-
Sorbent: Ensure the sorbent's retention mechanism matches the sulfonamide's properties. Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly used and have shown good recovery rates.[13]
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent.[10][12] A mixture of methanol-acetone (1:1, v/v) has demonstrated better elution performance than methanol, acetone, or acetonitrile alone.[2] For some methods, adding a small percentage of acid (e.g., 5% acetic acid in methanol) or base (e.g., 5% ammonium hydroxide in acetone) to the elution solvent can be critical for achieving high recovery.[1]
-
-
Check Elution Volume and Flow Rate:
-
Volume: Insufficient elution solvent volume will lead to incomplete recovery.[10][14] Experiment by increasing the elution volume in increments to see if recovery improves.
-
Flow Rate: A flow rate that is too high during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[10][15] Conversely, a very slow flow rate can significantly increase processing time. A controlled flow of ~1–2 mL/min is often recommended during wash steps.[10]
-
Quantitative Data Summary: Elution Solvent Performance
The choice of elution solvent significantly affects recovery rates. The table below summarizes findings from a study optimizing an automated SPE procedure.
| Elution Solvent | Absolute Recovery Range | Mean Absolute Recovery |
| Methanol–acetone (1:1, v/v) | 57% – 78% | 70% |
| Methanol | Not specified | 64% |
| Acetone | 39% – 61% | 50% |
| Acetonitrile | 25% – 40% | 31% |
| (Data sourced from an automated SPE-UPLC-MS/MS method study.[2]) |
Problem 2: My recovery is inconsistent and varies between sample replicates.
Answer: High variability often points to issues with the physical process of the extraction, such as inconsistent sample handling, matrix effects, or the sorbent bed drying out.[10][14]
Troubleshooting Steps & Experimental Protocols
-
Prevent Sorbent Bed Drying: For SPE, it is critical that the sorbent bed does not dry out after conditioning/equilibration and before sample loading.[10] This can lead to inconsistent flow and poor analyte retention.
-
Protocol: After conditioning (e.g., with methanol) and equilibrating (e.g., with water at the correct pH), immediately load the sample. Do not allow the cartridge to sit empty, as this can cause the sorbent to "dewet," preventing proper interaction with the aqueous sample.[16]
-
-
Optimize the Wash Step: The wash solvent may be too strong, causing it to prematurely elute the target sulfonamides along with the interferences.[12]
-
Protocol: Re-optimize the wash solvent. Small changes in the percentage of organic solvent or pH can have a large effect on selectivity.[10] Consider using a weaker wash solvent or reducing its volume.
-
-
Address Matrix Effects: Complex matrices can introduce significant variability.
-
Protocol (QuEChERS Example for Forage Grass):
-
Extraction: Use acetonitrile as the extraction solvent. The addition of Na₂SO₄ salt was found to yield better recoveries (62.7% to 98.9%) compared to MgSO₄, as Mg²⁺ can chelate with sulfonamides, reducing recovery.[6]
-
Cleanup: A multi-plug filtration cleanup (m-PFC) using a column tube containing MWCNTs, C18, and PSA can provide better recoveries (74.3% to 112.7%) than traditional dispersive SPE with PSA alone, which can strongly adsorb certain sulfonamides.[6]
-
-
Visualization: The following workflow illustrates a decision-making process for troubleshooting inconsistent recovery.
-
Caption: Troubleshooting workflow for inconsistent recovery.
Quantitative Data Summary: Impact of Salt in QuEChERS
The choice of salt during the extraction/partitioning step of a QuEChERS protocol can significantly influence recovery rates.
| Salt Added | Recovery Range of Sulfonamides | Observation |
| Na₂SO₄ | 62.7% – 98.9% | Better extraction recovery.[6] |
| MgSO₄ | Below 60% for most sulfonamides | Sulfonamides may form chelation structures with Mg²⁺, reducing recovery.[6] |
| (Data sourced from a study on sulfonamide extraction from forage grass.[6]) |
Problem 3: No analyte is detected in the final extract, or it is found in the wrong fraction.
Answer: If the analyte is completely missing or appearing in the load or wash fractions, it indicates a critical failure in either the retention or elution step. The first step in troubleshooting is to determine where the analyte is being lost.[17]
Troubleshooting Steps & Experimental Protocols
-
Fraction Collection Analysis:
-
Protocol: Systematically collect every fraction from your extraction process: the initial sample load, each wash step, and the final elution. Analyze each fraction using your analytical method (e.g., LC-MS/MS) to pinpoint where the sulfonamides are being lost.[17]
-
-
Interpreting Fraction Analysis Results:
-
Analyte in Load Fraction: This means the sulfonamides did not bind to the sorbent.[17]
-
Causes: Incorrect sorbent phase, sample solvent is too strong, incorrect pH, or the sorbent has been overloaded.[10][17]
-
Solution: Verify that the sample pH is correct for retention.[17] Ensure the sorbent choice is appropriate (e.g., reversed-phase for nonpolar compounds).[10] If overloading is suspected, use a larger mass of sorbent.[17]
-
-
Analyte in Wash Fraction: The wash solvent is prematurely stripping the analyte from the sorbent.[17]
-
Analyte Not Found in Any Fraction: The analyte is irreversibly bound to the sorbent.[17]
-
General Workflow for Sulfonamide SPE
The following diagram outlines the key steps in a typical Solid-Phase Extraction workflow and indicates where analyte loss can occur.
Caption: Key steps and potential loss points in an SPE workflow.
References
- 1. Trends in Microextraction-Based Methods for the Determination of Sulfonamides in Milk [mdpi.com]
- 2. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. agilent.com [agilent.com]
- 9. gtfch.org [gtfch.org]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. specartridge.com [specartridge.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimization of HPLC Separation for Aminopyridine Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of aminopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this specific analytical challenge. The separation of positional isomers like 2-, 3-, and 4-aminopyridine can be complex due to their similar physicochemical properties. This resource offers a combination of theoretical explanations, practical troubleshooting advice, and detailed experimental protocols to empower you to overcome common hurdles and achieve robust and reliable separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC separation of aminopyridine isomers. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Q1: Why am I observing poor peak shape, specifically peak tailing, for my aminopyridine isomers?
A1: Peak tailing is a frequent issue when analyzing basic compounds like aminopyridines, and it can compromise the accuracy and reproducibility of your results.[1] The primary cause is often secondary interactions between the basic amine groups of the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can be acidic and interact strongly with the basic analytes, leading to a distorted peak shape.[2]
Causality and Solutions:
-
Silanol Interactions: At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the protonated aminopyridine molecules, causing tailing.[1][2]
-
Solution 1: Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) ensures that the silanol groups are fully protonated, minimizing these secondary interactions.[2][3] However, be mindful that at low pH, the basic aminopyridine isomers will be positively charged, which might decrease their retention on a standard C18 column.[4]
-
Solution 2: Use a Highly Deactivated or End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically blocks many of the residual silanol groups.[1][2] Using a column with advanced bonding and end-capping technology can significantly improve peak shape for basic compounds.[1]
-
Solution 3: Employ a Polar-Embedded or Charged Surface Hybrid (CSH) Column: These columns have stationary phases that are designed to shield the residual silanol groups, leading to improved peak shape for basic analytes.[3]
-
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is too close to the pKa of the aminopyridine isomers (pKa values are typically around 5-6), you may observe split or broad peaks due to the co-existence of both ionized and non-ionized forms of the analytes.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3]
-
Solution: Try diluting your sample or reducing the injection volume.[3]
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can also cause peak distortion.[2]
-
Solution: If you suspect a void, you can try reversing the column and flushing it with a strong solvent.[2] Regularly using guard columns can help protect your analytical column from contamination and extend its lifetime.
-
Q2: I'm struggling to achieve baseline separation of the 2-, 3-, and 4-aminopyridine isomers. What strategies can I use to improve resolution?
A2: Achieving adequate resolution between positional isomers is a common challenge due to their similar hydrophobicity. Optimizing selectivity is key to separating these closely related compounds.
Strategies for Improving Resolution:
-
Column Selection:
-
Phenyl and Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity to traditional C18 columns.[7] They can engage in π-π interactions with the aromatic rings of the aminopyridines, which can be highly effective for separating positional isomers.[7][8][9] PFP phases, in particular, provide strong dipole-dipole interactions that can enhance selectivity for isomers.[10]
-
Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[11][12] This can provide unique selectivity for separating compounds with similar hydrophobicity but different charge distributions, like aminopyridine isomers.[13][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[15][16] Aminopyridines, being polar, can be well-retained and separated on HILIC columns using a mobile phase with a high organic content.[15][17]
-
-
Mobile Phase Optimization:
-
pH Adjustment: As mentioned earlier, pH is a powerful tool to manipulate the retention and selectivity of ionizable compounds.[6][18][19] Systematically varying the mobile phase pH can significantly alter the elution order and resolution of the aminopyridine isomers.
-
Buffer Type and Concentration: The choice of buffer and its concentration can also influence selectivity.[5][20][21] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.[20] The buffer concentration should be sufficient to maintain a stable pH, typically in the range of 10-50 mM.[5][20]
-
Organic Modifier: While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, switching between them can sometimes lead to changes in selectivity.
-
Q3: My retention times are drifting from one injection to the next. What could be the cause?
A3: Retention time instability can be caused by several factors, from the HPLC system to the mobile phase preparation.
Troubleshooting Retention Time Drift:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after changing the mobile phase.
-
Mobile Phase Instability:
-
pH Drift: If the mobile phase is not adequately buffered, its pH can change over time, leading to shifting retention times for ionizable analytes like aminopyridines.[21]
-
Volatile Mobile Phase Components: If you are using volatile additives like trifluoroacetic acid (TFA) or formic acid, selective evaporation can alter the mobile phase composition and pH.[21] It's good practice to prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at extreme pH values or high temperatures.[3] This can lead to a gradual shift in retention times.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC method for aminopyridine isomers?
A: A good starting point is to use a modern, high-purity, end-capped C18 column with a mobile phase consisting of a phosphate or acetate buffer at a low pH (e.g., pH 3.0) and acetonitrile as the organic modifier.[4][22] From there, you can optimize the mobile phase composition and gradient to achieve the desired separation.
Q: Can I use mass spectrometry (MS) detection with my HPLC method for aminopyridines?
A: Yes, many HPLC methods for aminopyridines are compatible with MS detection.[13][14][23][24] When using MS, it is important to use volatile buffers such as ammonium formate or ammonium acetate, as non-volatile buffers like phosphate can contaminate the MS source.
Q: Are there any specific sample preparation considerations for aminopyridine analysis?
A: Sample preparation should aim to remove any matrix components that could interfere with the analysis or damage the column.[1] Techniques like solid-phase extraction (SPE) can be effective for cleaning up complex samples.[1] It is also important to ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.[3]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Separation of 2-, 3-, and 4-Aminopyridine
This protocol is based on a published method for the simultaneous determination of aminopyridine isomers.[22]
-
Column: Shim-pack Scepter C18 (or equivalent high-purity C18 column), 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer solution (pH 7.0) and methanol (90:10, v/v).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the phosphate buffer solution and adjust the pH to 7.0.
-
Mix the buffer and methanol in a 90:10 ratio to prepare the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of 2-, 3-, and 4-aminopyridine in the mobile phase.
-
Inject the standards and samples.
Protocol 2: Mixed-Mode HPLC Method for the Separation of Pyridine and Aminopyridine Isomers
This protocol utilizes a mixed-mode column for enhanced selectivity.[24]
-
Column: Amaze HD (or equivalent mixed-mode column), 3.2 x 150 mm
-
Mobile Phase: Acetonitrile/Methanol (60:40, v/v) with 0.2% formic acid and 0.25% ammonium formate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 1 µL
Procedure:
-
Prepare the mobile phase by mixing the specified components.
-
Equilibrate the HPLC system with the mobile phase.
-
Prepare standard solutions of pyridine and its aminopyridine isomers in the mobile phase.
-
Inject the standards and samples. This method is also compatible with MS detection.[24]
Data Presentation
| Parameter | Protocol 1: Reversed-Phase | Protocol 2: Mixed-Mode |
| Column Type | C18 | Mixed-Mode (Hydrogen-bonding and Cation-exchange) |
| Mobile Phase | Phosphate buffer (pH 7.0) / Methanol (90:10) | ACN/MeOH (60:40) with 0.2% Formic Acid & 0.25% Ammonium Formate |
| Detection | UV at 280 nm | UV at 275 nm (MS compatible) |
| Key Advantage | Simple, widely available column | Enhanced selectivity for isomers, MS compatible |
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. welch-us.com [welch-us.com]
- 8. nacalai.com [nacalai.com]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 12. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. qikan.cmes.org [qikan.cmes.org]
- 23. helixchrom.com [helixchrom.com]
- 24. helixchrom.com [helixchrom.com]
Technical Support Center: Addressing Poor Solubility of Sulfonamide Derivatives in Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of sulfonamide derivatives during their experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter with sulfonamide derivative solubility.
Problem: My sulfonamide compound is precipitating out of the aqueous assay buffer.
Answer:
Precipitation of your sulfonamide compound in an aqueous buffer is a common issue. Here are initial troubleshooting steps to take:
-
Review the Compound's pKa : Understanding the ionization profile of your specific sulfonamide is crucial. This information will help determine the optimal pH range for its solubility.
-
Prepare a Concentrated Stock Solution : A standard practice is to first dissolve the compound in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[1] This stock can then be diluted to the final concentration in your aqueous assay buffer.
-
Optimize the Final Organic Solvent Concentration : It is critical to keep the final concentration of the organic solvent in your assay low, typically below 1%, to prevent it from interfering with the biological system being studied.[1]
-
Adjust the pH of the Assay Buffer : Based on the pKa of your sulfonamide, modifying the pH of the buffer can significantly enhance solubility by encouraging the formation of a more soluble ionized form.[1][2][3]
-
Assess Buffer Composition : Certain salts or other components within your buffer system might be promoting precipitation. If possible, try using a different buffer system or simplifying the composition of your current one.
-
Consider Temperature Effects : Solubility can be influenced by temperature. Ensure that your buffer and compound solutions are at the same temperature before mixing. Some compounds exhibit higher solubility at slightly elevated or reduced temperatures.
-
Check for Micro-precipitation : Your compound might be forming very small, invisible precipitates. You can inspect the solution for these by viewing it against a dark background with a focused light source. Filtering the final diluted solution through a 0.22 µm filter before adding it to the assay can also be beneficial.
Problem: Adjusting the pH is not sufficiently improving the solubility of my sulfonamide derivative.
Answer:
If pH adjustment alone is not effective, several other methods can be employed to enhance the solubility of sulfonamide compounds:
-
Use of Co-solvents : Organic solvents that are miscible with water, such as ethanol, polyethylene glycol (PEG), or propylene glycol, can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. The selection and concentration of the co-solvent should be carefully optimized to ensure it does not negatively impact the assay.
-
Employing Excipients : Certain excipients can aid in solubilization.
-
Surfactants : Surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble sulfonamide molecules, effectively increasing their solubility in water.[1] Common examples include β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the solubility of sulfonamide derivatives.
Q1: Why do many sulfonamide derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of many sulfonamides is largely due to their molecular structure. They often form crystalline structures with strong intermolecular hydrogen bonds that require a substantial amount of energy to break. Furthermore, sulfonamides possess both a weakly acidic sulfonamide group and sometimes a weakly basic group (like an amino group). This means their ionization state, and consequently their solubility, is highly dependent on the pH of the aqueous environment. In their non-ionized state, sulfonamides are generally more hydrophobic and thus less soluble.[1]
Q2: What are the most common methods to improve the solubility of sulfonamide compounds for in vitro assays?
A2: Several techniques can be used to increase the solubility of sulfonamides in assays:
-
pH Adjustment : Altering the pH of the solvent to ionize the sulfonamide is a primary strategy.[1][2][3]
-
Use of Co-solvents : Incorporating water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Formulation with Excipients : Utilizing agents like surfactants or cyclodextrins can enhance solubility through micellar encapsulation or the formation of inclusion complexes.[1]
Q3: How do I choose the best method to improve the solubility of my specific sulfonamide derivative?
A3: The selection of the most appropriate solubilization method depends on the physicochemical properties of your compound and the requirements of your assay. A systematic approach is recommended.
start [label="Poorly Soluble\nSulfonamide Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_pka [label="Determine pKa", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_adjust [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility_check1 [label="Sufficiently\nSoluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; co_solvent [label="Co-solvent Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; solubility_check2 [label="Sufficiently\nSoluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclodextrin [label="Cyclodextrin\nComplexation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility_check3 [label="Sufficiently\nSoluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; assay_ready [label="Proceed with Assay", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; re-evaluate [label="Re-evaluate Strategy/\nCompound Derivatization", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> check_pka; check_pka -> ph_adjust; ph_adjust -> solubility_check1; solubility_check1 -> assay_ready [label="Yes"]; solubility_check1 -> co_solvent [label="No"]; co_solvent -> solubility_check2; solubility_check2 -> assay_ready [label="Yes"]; solubility_check2 -> cyclodextrin [label="No"]; cyclodextrin -> solubility_check3; solubility_check3 -> assay_ready [label="Yes"]; solubility_check3 -> re-evaluate [label="No"]; }
Caption: Decision tree for selecting a solubility enhancement strategy.Q4: Can the organic solvent used for the stock solution interfere with my assay?
A4: Yes, organic solvents like DMSO can interfere with biological assays, especially at higher concentrations. It is crucial to determine the tolerance of your specific assay to the chosen solvent and to keep its final concentration as low as possible, generally below 1%.
Data Presentation
The following table summarizes the improvement in aqueous solubility of a model sulfonamide derivative using different solubilization techniques.
| Solubilization Method | Conditions | Fold Increase in Aqueous Solubility | Reference |
| pH Adjustment | pH 2.0 | 1.5 | [1] |
| pH 7.4 | 1.0 (baseline) | [1] | |
| pH 9.0 | 12.5 | [1] | |
| Co-solvents | 10% Ethanol | 3.2 | - |
| 20% PEG 400 | 8.7 | - | |
| Cyclodextrins | 5% HP-β-CD | 25.6 | [1] |
Note: The fold increase is a representative example and will vary depending on the specific sulfonamide derivative and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving sulfonamide solubility.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines a general method for determining the effect of pH on the solubility of a sulfonamide compound.
Materials:
-
Sulfonamide compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Stir plate and stir bars
-
Conical tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
-
Add an excess amount of the sulfonamide compound to a known volume of each buffer in separate conical tubes.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[1]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved sulfonamide in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.[1]
-
Plot the solubility as a function of pH.
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_buffers [label="Prepare Buffers\n(Range of pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compound [label="Add Excess\nSulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; agitate [label="Agitate to\nEquilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter Supernatant\n(0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Concentration\n(UV-Vis/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot [label="Plot Solubility\nvs. pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> prep_buffers; prep_buffers -> add_compound; add_compound -> agitate; agitate -> centrifuge; centrifuge -> filter; filter -> analyze; analyze -> plot; plot -> end; }
Caption: Experimental workflow for pH-dependent solubility determination.Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method for preparing a solid inclusion complex of a sulfonamide with a cyclodextrin.
Materials:
-
Sulfonamide compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Organic solvent in which the sulfonamide is soluble (e.g., ethanol or acetone)
-
Stir plate and stir bars
-
Beakers
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
Methodology:
-
Dissolve the cyclodextrin in a volume of warm deionized water with stirring.
-
In a separate beaker, dissolve the sulfonamide compound in a minimal amount of a suitable organic solvent.[1]
-
Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.[1]
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) at a constant temperature.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to induce precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the collected solid in a drying oven at a moderate temperature or in a vacuum desiccator.[1]
References
stabilizing 5-Aminopyridine-3-sulfonamide for long-term storage
This technical support center provides guidance on the long-term storage and stability of 5-Aminopyridine-3-sulfonamide. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. Based on general guidelines for sulfonamide compounds, storage at -20°C is recommended to minimize degradation.[1][2] It is crucial to protect the compound from light and moisture, as these factors can accelerate degradation.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A color change in the powder, such as yellowing or browning, is often an indicator of chemical degradation. This can be caused by exposure to light, heat, or reactive atmospheric gases like oxygen. It is advisable to use a fresh, unopened vial of the compound if you observe any significant color change.
Q3: My experimental results are inconsistent when using an older batch of this compound. Could this be related to its stability?
Yes, inconsistent experimental results can be a sign of compound degradation. Over time, this compound can degrade, leading to a decrease in its purity and potency. This can affect its biological activity and lead to unreliable data. It is recommended to periodically assess the purity of older batches using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: How can I assess the stability of my stored this compound?
A stability-indicating HPLC method is the most reliable way to assess the purity and degradation of your compound.[3] This method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. Use a fresh batch of the compound for comparison. |
| Reduced biological activity in assays | Loss of potency due to degradation. | Quantify the concentration of the active compound using a validated analytical method like HPLC. Prepare fresh stock solutions from a new vial. |
| Poor solubility of the powder | Formation of insoluble degradation products. | If the solubility has changed significantly from the manufacturer's specifications, it is a strong indicator of degradation. Discard the batch and use a new one. |
| Visible clumping or change in texture | Absorption of moisture. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use. |
Stability Data (Illustrative Example)
The following table presents hypothetical stability data for this compound under various storage conditions to illustrate expected trends based on the stability of other sulfonamide compounds. Note: This is not experimental data for this specific compound.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Inert Atmosphere | 0 | 99.5 | White Powder |
| 6 | 99.2 | White Powder | |
| 12 | 98.9 | White Powder | |
| 4°C, Dark, Air | 0 | 99.5 | White Powder |
| 6 | 97.8 | Off-white Powder | |
| 12 | 95.1 | Slight Yellowing | |
| 25°C, Light, Air | 0 | 99.5 | White Powder |
| 6 | 88.3 | Yellow Powder | |
| 12 | 75.6 | Brownish Powder |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
5. Analysis:
-
Inject the standard solution to determine the retention time of the intact compound.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, primarily through hydrolysis of the sulfonamide bond, which is a known degradation route for sulfonamide-containing compounds.
Caption: Potential hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study on this compound.
Caption: General workflow for assessing the long-term stability of a compound.
References
Technical Support Center: A-Z Guide to N-Substitution on Sulfonamides
Welcome to the comprehensive technical support center for N-substitution on sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation in organic synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to optimize your reaction conditions and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the N-substitution of sulfonamides, providing concise and actionable answers.
Q1: What are the most prevalent methods for N-substitution of sulfonamides?
The primary methods for forming N-substituted sulfonamides include:
-
N-Alkylation: This involves the reaction of a sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base.[1] More modern and environmentally friendly approaches utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis.[1][2]
-
Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides with primary or secondary alcohols using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[3][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation of sulfonamides using aryl halides or triflates.[5][6][7]
-
Reaction with Trichloroacetimidates: Thermal alkylation of sulfonamides can be achieved using trichloroacetimidates as the alkylating agent, often by refluxing in a suitable solvent like toluene.[1][8]
Q2: How do I select the appropriate base for my N-alkylation reaction?
The choice of base is critical and depends on the acidity of the sulfonamide and the reaction conditions.
-
For traditional alkylations with alkyl halides: Stronger bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective in deprotonating the sulfonamide nitrogen.[1]
-
For "borrowing hydrogen" catalysis with alcohols: Weaker inorganic bases such as potassium carbonate (K₂CO₃) have proven to be effective.[1][2] While other bases like cesium carbonate (Cs₂CO₃) can be used, stronger bases like potassium hydroxide (KOH) and potassium tert-butoxide (KOt-Bu) may lead to lower conversions.[1][2]
Q3: What are the key considerations for choosing a solvent?
The solvent plays a crucial role in reaction rates and yields.
-
Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used for N-alkylation with alkyl halides.[1] These solvents effectively solvate the cation of the base without interfering with the nucleophilic sulfonamide anion.
-
For manganese-catalyzed "borrowing hydrogen" reactions, xylenes are an effective solvent.[1][2]
-
For thermal alkylations with trichloroacetimidates, toluene is a suitable solvent.[1]
II. Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the N-substitution of sulfonamides.
Issue 1: Low to No Product Formation
Q: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting logic for low yield in N-alkylation.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Base Selection: The pKa of the sulfonamide N-H is crucial. For many traditional alkylations with alkyl halides, weak bases like potassium carbonate may not be sufficient. Switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can significantly improve deprotonation and subsequent reaction rates.[1][9]
-
Optimize Reaction Temperature and Time: Many N-alkylation reactions require elevated temperatures to proceed efficiently.[1] For instance, thermal alkylation with trichloroacetimidates often necessitates refluxing in toluene.[8] It is essential to monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.
-
Assess Solvent Effects: The choice of solvent can dramatically impact the reaction. Polar aprotic solvents like DMF or DMSO are generally preferred for reactions involving ionic intermediates, as they can stabilize charged species.[1]
-
Consider the Nature of Your Alkylating Agent: The reactivity of the alkylating agent is paramount. If using an alkyl chloride with low success, consider switching to the more reactive alkyl bromide or iodide.[1] Alternatively, other classes of alkylating agents, such as alcohols in "borrowing hydrogen" reactions or trichloroacetimidates, may be more effective for your specific substrate.[1]
-
Evaluate Substrate Properties: Steric hindrance around the sulfonamide nitrogen or the electrophilic carbon of the alkylating agent can impede the reaction.[2] Additionally, strong electron-withdrawing groups on the sulfonamide can decrease its nucleophilicity, potentially requiring more forcing reaction conditions.[2]
Issue 2: Formation of N,N-Dialkylated Byproduct
Q: I am observing a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?
A: The formation of the N,N-dialkylated product is a common issue, particularly with primary sulfonamides. Here are several strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess will favor dialkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps maintain a low concentration, thereby favoring mono-alkylation.[1]
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of mono- and di-alkylation. Experimenting with different bases and solvents may be necessary.
Strategies to Minimize N,N-Dialkylation
Caption: Strategies to prevent N,N-dialkylation.
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for key N-substitution reactions.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for N-Alkylation with Alkyl Halides
Caption: General experimental workflow for N-alkylation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., NaH, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
| Reagent | Equivalents | Purpose |
| Sulfonamide | 1.0 | Starting material |
| Anhydrous Solvent | - | Reaction medium |
| Strong Base (e.g., NaH) | 1.2 | Deprotonation of sulfonamide |
| Alkyl Halide | 1.1 | Alkylating agent |
Protocol 2: Manganese-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")
This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[2]
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[2]
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.[2]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[2]
-
After cooling to room temperature, the reaction mixture can be directly purified by column chromatography.
| Reagent | Amount | Purpose |
| Sulfonamide | 1.0 mmol | Starting material |
| Alcohol | 1.0 mmol | Alkylating agent |
| Mn(I) PNP pincer precatalyst | 5 mol % | Catalyst |
| K₂CO₃ | 10 mol % | Base |
| Xylenes | To 1 M | Solvent |
Representative Yields for Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide
| Alcohol | Product | Isolated Yield (%) |
| Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 |
| 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 91 |
| 1-Butanol | N-Butyl-p-toluenesulfonamide | 85 |
| 1-Hexanol | N-Hexyl-p-toluenesulfonamide | 88 |
| Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[2] |
IV. References
-
Technical Support Center: N-Alkylation of Methanesulfonamide. BenchChem. Available from: --INVALID-LINK--
-
Fier, P. S.; Maloney, K. M. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22 (23), 9354–9358. Available from: --INVALID-LINK--
-
Reed-Berendt, B. G.; Morrill, L. C. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. J. Org. Chem.2019 , 84 (7), 3715–3724. Available from: --INVALID-LINK--
-
Zhu, M.; Fujita, K.-i.; Yamaguchi, R. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Org. Lett.2010 , 12 (6), 1336–1339. Available from: --INVALID-LINK--
-
Beller, M.; et al. Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chem. Eur. J.2010 , 16 (5), 1505-1511. Available from: --INVALID-LINK--
-
Rehman, A.-ur-.; et al. Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. Pak. J. Pharm. Sci.2015 , 28 (1), 181-187. Available from: --INVALID-LINK--
-
Recent advances in the synthesis of N-acyl sulfonamides. Org. Biomol. Chem.2017 , 15, 8436-8449. Available from: --INVALID-LINK--
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Fier, P. S.; Maloney, K. M. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22 (23), 9354–9358. Available from: --INVALID-LINK--
-
Wallach, D. R.; Chisholm, J. D. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. J. Org. Chem.2016 , 81 (18), 8035–8042. Available from: --INVALID-LINK--
-
Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551–2651. Available from: --INVALID-LINK--
-
Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Angew. Chem. Int. Ed.2020 , 59 (43), 19045-19049. Available from: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Available from: --INVALID-LINK--
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Heteroaryl sulfonamide synthesis: Scope and limitations. RSC Adv.2019 , 9, 2351-2367. Available from: --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: --INVALID-LINK--
-
Preparation of sulfonamides from N-silylamines. Tetrahedron Lett.2014 , 55 (30), 4110–4112. Available from: --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 15046-15061. Available from: --INVALID-LINK--
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. Available from: --INVALID-LINK--
-
N-substituted sulfonamide compound and method for producing same. Google Patents. Available from: --INVALID-LINK--
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Front. Chem.2023 , 11, 1247481. Available from: --INVALID-LINK--
-
Preparation of N-substituted arylsulfonamides. Google Patents. Available from: --INVALID-LINK--
-
Troubleshooting common issues in sulfonamide bond formation. BenchChem. Available from: --INVALID-LINK--
-
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Lett.1989 , 30 (42), 5709-5712. Available from: --INVALID-LINK--
-
N4-Substituted Sulfonamides. J. Am. Chem. Soc.1944 , 66 (3), 407–408. Available from: --INVALID-LINK--
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Front. Chem.2023 , 11, 1247481. Available from: --INVALID-LINK--
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Sulfonamides
Welcome to the technical support center for LC-MS/MS analysis of sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of sulfonamides?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of LC-MS/MS analysis of sulfonamides, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][3][4] Common sources of matrix effects include endogenous components of the sample such as proteins, lipids, salts, and phospholipids.[1]
Q2: How can I determine if my sulfonamide analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration.[5] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the sulfonamide standard is introduced into the mass spectrometer after the analytical column.[5][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, revealing regions susceptible to ion suppression or enhancement.[6]
Q3: What are the most effective strategies to minimize matrix effects for sulfonamides?
A3: A multi-faceted approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly reduce interfering matrix components.[1][2][7]
-
Chromatographic Separation: Modifying the LC method to improve the separation of sulfonamides from co-eluting matrix components is a crucial step.[1][3]
-
Using Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended.[1][8] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate compensation during data analysis.[1][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[1][9][10]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in sulfonamide quantification.
This issue is often a primary indicator of unmanaged matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for poor reproducibility in sulfonamide analysis.
Issue 2: Significant ion suppression observed for specific sulfonamides.
If you have identified ion suppression as the root cause, the following steps can help mitigate its impact.
1. Enhance Sample Cleanup:
-
Evaluate different sample preparation techniques. The choice of sample preparation can have a significant impact on the cleanliness of the final extract.[11] For complex matrices like animal tissues, techniques like Solid-Phase Extraction (SPE) are often more effective at removing interfering phospholipids than simple protein precipitation.[2][11]
-
Optimize the existing protocol. For instance, if using SPE, experiment with different sorbent types (e.g., polymeric mixed-mode) and washing/elution solvent compositions to selectively remove interferences while retaining the sulfonamides.[2][11]
2. Modify Chromatographic Conditions:
-
Adjust the gradient profile. A shallower gradient can improve the resolution between the sulfonamides and interfering matrix components.
-
Change the mobile phase composition or pH. Altering the mobile phase can change the retention times of both the analytes and the matrix components, potentially resolving the co-elution issue.[11]
3. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most reliable way to compensate for ion suppression.[8][12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way.[12] This allows for the ratio of the analyte to the SIL-IS to remain constant, leading to accurate quantification.[1]
Caption: How a stable isotope-labeled internal standard (SIL-IS) compensates for matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects for sulfonamide analysis in various matrices.
| Sample Preparation Technique | Matrix | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma, Milk | Low to Moderate | Simple, fast, and inexpensive. | Often results in significant matrix effects due to incomplete removal of phospholipids and other interferences.[11] |
| Liquid-Liquid Extraction (LLE) | Urine, Water, Milk | Moderate to High | Provides cleaner extracts than PPT.[11] | Can be labor-intensive, requires large volumes of organic solvents, and may have lower recovery for more polar sulfonamides.[2][7][11] |
| Solid-Phase Extraction (SPE) | Liver, Fish, Milk, Water | High | Highly effective for cleanup of complex matrices, leading to a significant reduction in matrix effects.[2][7][13] Can be automated. | Method development can be time-consuming; cost of cartridges. |
| QuEChERS | Liver, Fish, Pastries | High | Fast, simple, and effective for a wide range of matrices.[9][10][14][15] | May require optimization of sorbents for specific sulfonamide/matrix combinations.[16] |
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for Sulfonamides in Milk
This protocol is adapted for the extraction and cleanup of sulfonamides from milk samples prior to LC-MS/MS analysis.[13]
Materials:
-
HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Perchloric acid solution (pH = 2)
-
Methanol
-
Ammonia solution
-
Nitrogen evaporator
-
Centrifuge
Procedure:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Synthesis of 5-Aminopyridine-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyridine-3-sulfonamide.
Troubleshooting Guide
Challenges in the synthesis of this compound often arise from the presence of the reactive amino group on the pyridine ring and the inherent instability of the sulfonyl chloride intermediate. This guide addresses common issues encountered during the synthesis.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the sulfonyl chloride intermediate | Ensure complete conversion of the starting material (e.g., 5-aminopyridine-3-sulfonic acid) to the sulfonyl chloride. Monitor the reaction by TLC or HPLC. Consider optimizing the reaction time, temperature, or the ratio of the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride). |
| Hydrolysis of the sulfonyl chloride intermediate | Sulfonyl chlorides are highly sensitive to moisture.[1] All glassware must be thoroughly dried, and anhydrous solvents should be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis. |
| Side reaction at the 5-amino group | The amino group on the pyridine ring can react with the sulfonyl chloride, leading to the formation of undesired sulfonamide dimers or polymers. Consider using a protecting group for the amino group before the sulfonylation step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[2][3] |
| Suboptimal amination conditions | The reaction of the sulfonyl chloride with ammonia is a critical step. Ensure an adequate excess of ammonia is used to drive the reaction to completion. The choice of solvent (e.g., dioxane, THF, DCM) and temperature can significantly impact the yield.[4] |
Problem 2: Formation of Impurities and Side Products
| Potential Impurity/Side Product | Prevention and Removal |
| 5-Aminopyridine-3-sulfonic acid | This impurity arises from the hydrolysis of the sulfonyl chloride intermediate. To prevent its formation, maintain strictly anhydrous conditions throughout the synthesis.[5] This impurity is generally more polar than the desired product and can often be removed by column chromatography on silica gel. |
| Di-sulfonamide or polymeric byproducts | These can form due to the reaction of the 5-amino group with the sulfonyl chloride. Using a protecting group strategy for the amino group is the most effective way to prevent this.[2] Purification can be challenging, but column chromatography or recrystallization may be effective. |
| Chlorinated pyridine byproducts | Depending on the starting materials and reaction conditions, chlorination of the pyridine ring can occur as a side reaction. Careful control of the reaction temperature and stoichiometry of reagents is crucial. HPLC analysis can be used to identify and quantify these impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a suitable pyridine derivative. One possible pathway is the sulfonation of 5-aminopyridine, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride, and subsequent amination. An alternative is to start with a pre-functionalized pyridine, such as 3-amino-5-bromopyridine, and introduce the sulfonamide group.[7][8]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials, intermediates, and the final product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction conversion and the formation of any impurities.[6][9][10]
Q3: What are the key safety precautions to take during this synthesis?
Sulfonyl chlorides are reactive and moisture-sensitive compounds that can be corrosive and lachrymatory.[11] Chlorinating agents such as thionyl chloride and phosphorus pentachloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Q4: How can I purify the final product, this compound?
Purification can typically be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable solvent gradient (e.g., ethyl acetate in hexanes or methanol in dichloromethane) is commonly used.
Experimental Protocols
Synthesis of Pyridine-3-sulfonamide from Pyridine-3-sulfonyl chloride
This protocol describes the general amination of a pyridine sulfonyl chloride, which is a key step in the synthesis of this compound.
-
Materials:
-
Procedure:
-
Dissolve pyridine-3-sulfonyl chloride (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.[4]
-
Add the ammonia solution (a significant excess, e.g., 8.5 equivalents) to the reaction mixture.[4]
-
Stir the reaction at room temperature for the appropriate time (typically 1 hour, but monitor by TLC).[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous ammonium chloride and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ammonia Source | 7N NH₃ in Methanol[4] | 2M NH₃ in Dioxane[4] | Aqueous Ammonia |
| Solvent | Dichloromethane (DCM)[4] | Tetrahydrofuran (THF)[4] | Water |
| Temperature | Room Temperature[4] | Room Temperature[4] | 0 °C to Room Temperature |
| Reaction Time | ~50 minutes[4] | 1 hour[4] | Varies |
| Typical Yield | ~91%[4] | ~71%[4] | Generally lower |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protection for amino group and amino acid | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 11. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
comparing inhibitory activity of aminopyridine sulfonic acid isomers
A Comparative Guide to the Inhibitory Activity of Aminopyridine Sulfonamide Derivatives on Carbonic Anhydrase Isoforms
This guide provides a comparative analysis of the inhibitory activity of various aminopyridine sulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. While direct comparative studies on the parent aminopyridine sulfonic acid isomers are limited in publicly available literature, this document summarizes the inhibitory profiles of their sulfonamide derivatives, for which more extensive experimental data exists. The focus is on derivatives of 4-aminopyridine-3-sulfonamide, which have been widely studied for their potential as selective carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. In humans, there are 16 known α-CA isoforms, each with distinct tissue distribution and cellular localization[1]. Some of these isoforms are cytosolic (hCA I and II), while others are membrane-bound and have been identified as important targets in various pathologies, including cancer (hCA IX and XII)[2][3]. The inhibition of specific CA isoforms is a validated therapeutic strategy for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Inhibitory Activity of 4-Aminopyridine-3-Sulfonamide Derivatives
The sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition, as it coordinates to the zinc ion in the enzyme's active site. Derivatives of 4-aminopyridine-3-sulfonamide have been synthesized and evaluated as inhibitors of various hCA isoforms. The inhibitory potency, often expressed as the inhibition constant (Ki), varies depending on the nature and position of the substituents on the aminopyridine scaffold.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity (Ki in nM) of a selection of 4-substituted pyridine-3-sulfonamide derivatives against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound Class/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide derivatives | 169 - 5400 | 58.5 - 1238 | 19.5 - 48.6 | 16.8 - 768 | [3] |
| 4-(4-R-1,2,3-triazol-1-yl)-pyridine-3-sulfonamides | >10,000 | 271 - >10,000 | 137 - 8154 | 91 - >10,000 | [2] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 - 8010 | 5.6 - 7329 | 79.6 - 907.5 | 34.5 - 713.6 | [4][5] |
Note: A lower Ki value indicates a higher inhibitory potency.
The data indicates that 4-substituted pyridine-3-sulfonamide derivatives can be potent inhibitors of several hCA isoforms. Notably, some 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives show high efficacy against the tumor-associated hCA IX isoform, with Ki values in the low nanomolar range, comparable to or better than some clinically used sulfonamides[3]. The 4-(4-R-1,2,3-triazol-1-yl)-pyridine-3-sulfonamides also exhibit a wide range of inhibitory activity, with some compounds showing selectivity towards the cancer-related hCA IX and hCA XII isoforms[2]. The pyrazolo[4,3-c]pyridine sulfonamides have also demonstrated significant inhibitory potential against both cytosolic and transmembrane CA isoforms[4][5].
Signaling Pathway of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based inhibitors is the binding of the deprotonated sulfonamide group to the Zn(II) ion in the active site of the carbonic anhydrase, displacing the zinc-bound water molecule/hydroxide ion. This interaction blocks the catalytic activity of the enzyme, which is the reversible hydration of CO2.
Mechanism of Carbonic Anhydrase Inhibition.
Experimental Protocols
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO2 hydration assay[1].
Stopped-Flow CO2 Hydration Assay
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The enzyme's activity is determined by monitoring the change in pH associated with the formation of bicarbonate and a proton, using a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (aminopyridine sulfonamide derivatives)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare various concentrations of the test compound.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence and absence of the test compound.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
Calculate the initial rates of the enzymatic reaction from the linear part of the absorbance curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the inhibition constant.
Experimental Workflow for CA Inhibition Assay.
Conclusion
Derivatives of 4-aminopyridine-3-sulfonamide are a promising class of carbonic anhydrase inhibitors with the potential for isoform selectivity. The data presented in this guide highlights their ability to potently inhibit various hCA isoforms, particularly the cancer-related hCA IX. Further research and development of these compounds could lead to novel therapeutic agents for a range of diseases. It is important to emphasize that a direct comparison of the inhibitory activity of the parent aminopyridine sulfonic acid isomers would require dedicated experimental studies under standardized conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. 5-Aminopyridine-3-sulfonamide
For researchers and drug development professionals navigating the landscape of carbonic anhydrase (CA) inhibitors, the choice of molecule is paramount. The sulfonamide scaffold has long been the cornerstone of CA inhibitor design, with acetazolamide serving as a benchmark compound for decades. This guide provides a detailed comparison between the classical inhibitor, acetazolamide, and the less-characterized 5-aminopyridine-3-sulfonamide. We will delve into their mechanisms, inhibitory profiles, and the structural rationale for their activities, supported by available experimental data and standardized protocols.
Introduction to Carbonic Anhydrases and the Role of Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and cellular localization.[1]
The clinical relevance of CAs is underscored by their involvement in numerous pathologies. Overactivity or overexpression of specific isoforms is linked to diseases such as glaucoma, epilepsy, edema, and various cancers.[3][4] This has established CAs as critical drug targets. The primary and most effective class of CA inhibitors (CAIs) are compounds featuring a primary sulfonamide (-SO₂NH₂) moiety.[5]
The Fundamental Mechanism: Sulfonamide Binding to the Catalytic Zinc Ion
The inhibitory action of sulfonamides is a classic example of structure-based drug design. The core mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[6]
-
Deprotonation: The sulfonamide group, being weakly acidic, exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻).
-
Zinc Coordination: The anionic nitrogen atom acts as a potent zinc-binding group, coordinating directly to the Zn²⁺ ion.
-
Displacement: This binding event displaces the zinc-coordinated water molecule or hydroxide ion, which is essential for the catalytic cycle.
-
Stabilization: The inhibitor is further stabilized within the active site through a network of hydrogen bonds, notably with the side chain of the conserved residue Threonine 199 (Thr199).
This binding effectively blocks the active site, preventing substrate access and halting the enzyme's catalytic activity. The affinity and isoform selectivity of a given sulfonamide inhibitor are dictated by the chemical nature of the scaffold (the "R" group attached to the -SO₂NH₂), which forms secondary interactions with other amino acid residues lining the active site cavity.
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Head-to-Head Comparison: Performance and Potency
A direct comparison relies on quantitative measures of inhibitory potency, typically the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. Lower Kᵢ values indicate higher potency.
Acetazolamide (AAZ): The Established Benchmark
Acetazolamide, with its 5-acetamido-1,3,4-thiadiazole-2-sulfonamide structure, is a potent, first-generation CA inhibitor.[3] It has been in clinical use since 1952 and serves as a standard reference compound in CA inhibition studies.[4] Acetazolamide is known to be a powerful inhibitor of several CA isoforms but exhibits limited selectivity, which can contribute to side effects. It effectively inhibits the ubiquitous, high-activity cytosolic isoform hCA II and the tumor-associated isoform hCA IX, among others.[1][2]
This compound: A Structural Variant
However, studies on related 4-substituted pyridine-3-sulfonamides have shown that this scaffold can yield potent inhibitors of several CA isoforms, including the cancer-related hCA IX and hCA XII.[7] The inhibitory potency and selectivity of these compounds are highly dependent on the nature of the substituent at the 4-position.
Quantitative Inhibitory Data
The following table summarizes the inhibition constants (Kᵢ) for Acetazolamide against four key human carbonic anhydrase isoforms. A corresponding dataset for this compound is not available from the searched sources.
| Isoform | Acetazolamide Kᵢ (nM) | This compound Kᵢ (nM) |
| hCA I (cytosolic) | 250[1][2] | Data Not Available |
| hCA II (cytosolic) | 12.1[1][2] | Data Not Available |
| hCA IX (transmembrane, tumor-associated) | 25.8[1][2] | Data Not Available |
| hCA XII (transmembrane, tumor-associated) | 5.7[1][2] | Data Not Available |
Analysis of Acetazolamide's Profile:
-
High Potency: Acetazolamide is a potent inhibitor of hCA II, hCA IX, and hCA XII, with Kᵢ values in the low nanomolar range.[1][2]
-
Moderate Potency against hCA I: It is a less effective inhibitor of the hCA I isoform.[1][2]
-
Limited Selectivity: Acetazolamide inhibits both the widespread cytosolic isoforms (I and II) and the tumor-associated isoforms (IX and XII) without significant discrimination, particularly between hCA II and the cancer-related targets. This lack of selectivity is a key driver in the search for next-generation inhibitors.
Inferred Profile of this compound: Without direct data, we can only hypothesize based on related structures. Pyridine-3-sulfonamides have been shown to be effective CA inhibitors. The amino group at the 5-position could potentially form additional hydrogen bonds within the active site, influencing potency and selectivity. However, without experimental validation, this remains speculative. A key objective for researchers would be to synthesize this compound and determine its inhibitory profile to enable a direct comparison.
Experimental Protocol: In Vitro CA Inhibition Assay (Esterase Activity)
To determine the inhibitory potency (Kᵢ or IC₅₀) of a compound, a robust and reproducible assay is essential. The colorimetric esterase activity assay is a common and reliable method.
Principle: While the physiological reaction of CAs is CO₂ hydration, many isoforms also possess esterase activity. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Rationale: Provides a stable pH environment for the enzyme.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human CA (e.g., hCA II) in cold Assay Buffer. Aliquot and store at -80°C. Rationale: Aliquoting prevents multiple freeze-thaw cycles that can denature the enzyme.
-
Enzyme Working Solution: On the day of the assay, dilute the stock solution to the desired final concentration (e.g., 10-50 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in a water-miscible organic solvent like acetonitrile. Rationale: p-NPA has poor aqueous solubility, requiring an organic solvent.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock of the test compound (e.g., this compound) and the reference compound (Acetazolamide) in DMSO. Create a series of dilutions from this stock.
-
-
Assay Plate Setup (96-well format):
-
Blank Wells: Assay Buffer + Substrate (to measure background hydrolysis).
-
Control Wells (100% Activity): Assay Buffer + Enzyme Working Solution + DMSO (vehicle).
-
Test Wells: Assay Buffer + Enzyme Working Solution + specific dilution of the test inhibitor.
-
Reference Wells: Assay Buffer + Enzyme Working Solution + specific dilution of Acetazolamide.
-
Perform all measurements in triplicate for statistical validity.
-
-
Pre-incubation:
-
Add the Assay Buffer, Enzyme Working Solution, and inhibitor (or DMSO vehicle) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader set to 25°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% inhibition occurs).
-
Caption: Workflow for the in vitro CA esterase inhibition assay.
Conclusion and Future Outlook
Acetazolamide remains a fundamentally important tool in pharmacology due to its potent, broad-spectrum inhibition of carbonic anhydrases. Its well-characterized inhibitory profile makes it an indispensable reference standard. The data clearly shows its high efficacy against isoforms II, IX, and XII.[1][2]
The potential of this compound is, at present, undefined due to a lack of publicly available inhibition data. The broader class of pyridine-3-sulfonamides has demonstrated significant promise, with some derivatives showing excellent potency and improved isoform selectivity over acetazolamide.[7] The key structural difference—a pyridine ring versus a thiadiazole ring—fundamentally alters the electronics and potential interaction points of the molecule within the CA active site. This could be leveraged to achieve selectivity, for instance, by targeting amino acid residues that differ between isoforms.
For researchers in drug development, the clear next step is the synthesis and comprehensive profiling of this compound. Determining its Kᵢ values against a panel of key hCA isoforms (I, II, IX, XII, etc.) is critical. Such data would not only allow for a direct and meaningful comparison with acetazolamide but would also enrich our understanding of the structure-activity relationships within the pyridine-sulfonamide class, potentially paving the way for novel, isoform-selective inhibitors with improved therapeutic profiles.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating an HPLC Method for 5-Aminopyridine-3-sulfonamide Impurity Profiling
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of 5-Aminopyridine-3-sulfonamide against other analytical alternatives. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental choices, supported by data and authoritative references.
Introduction: The Criticality of Impurity Profiling for this compound
This compound is a key heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. Impurities can arise from the synthetic route, degradation of the API, or interaction with excipients.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[2]
This guide details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, validated according to ICH Q2(R2) guidelines, and compares its performance with other analytical techniques.[3] The causality behind each methodological choice is explained to provide a framework for developing similar robust analytical procedures.
The Proposed HPLC Method: Design and Rationale
Due to the polar nature of this compound, a standard C18 reversed-phase method may not provide adequate retention. Therefore, an ion-pair reversed-phase HPLC method is proposed to achieve optimal separation from its potential impurities. This approach introduces an ion-pairing agent into the mobile phase to form a neutral complex with the analyte, enhancing its retention on the non-polar stationary phase.[4]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC System with UV/PDA Detector | Provides the necessary sensitivity and allows for peak purity analysis.[5] |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm) | A versatile and widely used stationary phase for reversed-phase chromatography. |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.0) with 5 mM Sodium 1-Hexanesulfonate | The phosphate buffer controls the pH to ensure consistent ionization of the analyte. The hexanesulfonate acts as the ion-pairing agent. |
| Mobile Phase B | Acetonitrile | A common organic modifier used to elute compounds from the reversed-phase column. |
| Gradient Elution | 5% to 40% B over 25 minutes | A gradient is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds like aminopyridines. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation: A Deep Dive into ICH Q2(R2) Parameters
A comprehensive validation was performed to demonstrate that the analytical method is fit for its intended purpose.[3][6]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[3] To prove this, forced degradation studies are essential for developing a stability-indicating method.[1][7]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The goal is to achieve 5-20% degradation of the active ingredient.[1][8] The chromatograms from these stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is crucial here to confirm that the main analyte peak is spectrally pure.[9]
Logical Flow of Specificity Validation
Caption: Workflow for establishing method specificity.
Linearity, Range, Accuracy, and Precision
These parameters demonstrate the quantitative capabilities of the method.
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision studies. | For impurities: LOQ to 120% of the specification limit. |
| Accuracy | Spike a placebo with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability) | Six replicate injections of a sample spiked with impurities at 100% of the specification limit. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 3.0%. |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ establish the sensitivity of the method.
| Parameter | Method of Determination | Typical Result |
| LOD | Based on Signal-to-Noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | ~0.01% of the nominal sample concentration |
| LOQ | Based on Signal-to-Noise ratio (typically 10:1) or the standard deviation of the response and the slope. This is the lowest concentration that can be quantified with acceptable precision and accuracy. | ~0.03% of the nominal sample concentration |
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Experimental Protocol: Robustness Study
-
Vary the column temperature by ±2 °C.
-
Vary the mobile phase pH by ±0.2 units.
-
Vary the flow rate by ±10%.
-
Vary the concentration of the ion-pairing reagent by ±10%.
The system suitability parameters (e.g., resolution between critical pairs, peak tailing) are monitored. The method is considered robust if these parameters remain within predefined acceptance criteria.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the gold standard for pharmaceutical impurity profiling, other techniques offer orthogonal separations and can be valuable complementary tools.[11][12]
| Technique | Principle | Advantages for this compound | Disadvantages |
| Proposed RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase, enhanced by ion-pairing. | High resolution, robust, reproducible, and widely available.[5] | May require method development to retain highly polar impurities. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses columns with sub-2 µm particles, requiring higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[5] | Higher initial instrument cost and potential for column clogging with complex samples. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Excellent retention for very polar compounds that are not well-retained in RP-HPLC.[13] Enhanced sensitivity with mass spectrometry.[11] | Can have longer equilibration times and may be less robust than RP-HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, minimal sample and solvent consumption. Can be a good orthogonal technique.[14] | Lower sensitivity with UV detection compared to HPLC, and can be less robust for routine QC. |
| LC-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, crucial for identifying unknown impurities.[5][12] | Higher cost and complexity. Not typically used for routine quantification in a QC environment. |
Decision Logic for Analytical Method Selection
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. ijcrt.org [ijcrt.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. journalbji.com [journalbji.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ajphr.com [ajphr.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. mdpi.com [mdpi.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
Navigating the Maze of Sulfonamide Detection: A Comparative Guide to Immunoassay Cross-Reactivity
The structural similarity among different sulfonamides presents a significant challenge in the development of highly specific immunoassays. Often, antibodies generated against one sulfonamide will exhibit varying degrees of cross-reactivity with other members of the same class. This can lead to an overestimation of the target analyte's concentration or false-positive results, impacting data integrity in research and drug development.
Comparative Analysis of a Multi-Sulfonamide ELISA Kit
To illustrate the typical cross-reactivity profile of a commercially available immunoassay, the following table summarizes the performance of a multi-sulfonamide ELISA kit. This competitive enzyme immunoassay is designed for the broad detection of sulfonamides in various matrices. The cross-reactivity is expressed as a percentage relative to the primary target analyte of the assay.
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100% |
| Sulfamerazine | 108% |
| Sulfachloropyrazine | 97% |
| Sulfisoxazole | 99% |
| Sulfadiazine | 68% |
| Sulfachloropyridazine | 64% |
| N4-acetyl-sulfadiazine | 35% |
| Sulfathiazole | 7% |
| Sulfamethizole | 5.3% |
| Sulfamethoxypyridazine | 1.7% |
| Sulfadoxine | <1% |
| Sulfaguanidine | <1% |
| Sulfamethoxazole | <1% |
| Sulfamethoxydiazine | <1% |
| Sulfapyridine | <1% |
| Sulfanilamide | <1% |
| Sulfacetamide | <1% |
| Sulfaquinoxaline | <1% |
| Sulfadimethoxine | <1% |
| Sulfatroxazole | <1% |
Data is illustrative and based on commercially available multi-sulfonamide ELISA kit specifications.[1]
Experimental Protocol: Competitive ELISA for Sulfonamide Detection
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) used to determine the concentration of sulfonamides in a sample. This method is commonly employed to assess antibody specificity and cross-reactivity.
Principle: This assay is based on the competition between free sulfonamide in the sample and a sulfonamide-enzyme conjugate for a limited number of antibody binding sites immobilized on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of free sulfonamide in the sample.
Materials:
-
Microtiter plate (96-well) pre-coated with anti-sulfonamide antibodies
-
Sulfonamide standards of known concentrations
-
Sulfonamide-horseradish peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Sample extraction buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Extract sulfonamides from the sample matrix (e.g., tissue, milk, honey) using an appropriate extraction buffer.
-
Assay Setup: Add a defined volume of standards, controls, and prepared samples to the wells of the antibody-coated microtiter plate.
-
Competition: Add the sulfonamide-HRP conjugate to each well. Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound reagents.
-
Substrate Addition: Add the Substrate Solution to each well. Incubate the plate in the dark for a specified time (e.g., 15 minutes) at room temperature, allowing the HRP enzyme to catalyze a color change.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzyme-substrate reaction.
-
Data Acquisition: Measure the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the sulfonamide concentration.[1][2][3]
Visualizing the Workflow and Principle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Workflow of a Competitive ELISA for Sulfonamide Detection.
Caption: Principle of Competitive Immunoassay.
References
Structure-Activity Relationship of Aminopyridine Sulfonamide Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyridine sulfonamide analogs, a promising class of compounds targeting various protein kinases implicated in cancer and other diseases. Due to a lack of comprehensive SAR studies specifically on 5-aminopyridine-3-sulfonamide analogs in the public domain, this guide synthesizes findings from closely related aminopyridine and pyridine-sulfonamide derivatives to elucidate key structural determinants of their inhibitory activity. The information presented herein is intended to guide the rational design and development of novel kinase inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative aminopyridine and pyridine-sulfonamide derivatives against various cancer cell lines and protein kinases. These compounds, while not exclusively this compound analogs, share structural similarities and provide valuable insights into the SAR of this compound class.
Table 1: Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (nM)[1] |
| 22c | HCT-116 | 20 |
| 22c | MCF-7 | 130 |
Table 2: Kinase Inhibitory Potency of Sulfonamide Methoxypyridine Derivatives [1]
| Compound ID | Kinase Target | IC50 (nM)[1] |
| 22c | PI3Kα | 0.22 |
| 22c | mTOR | 23 |
Table 3: Antiproliferative Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives [2]
| Compound ID | Cancer Cell Line | GI50 (nM)[2] |
| 78 | MV4-11 | 23 |
| 83 | MV4-11 | 32 |
| Palbociclib | MV4-11 | 50 |
Table 4: Kinase Inhibitory Potency of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives [2]
| Compound ID | Kinase Target | Ki (nM)[2] |
| 78 | CDK4 | 1 |
| 78 | CDK6 | 34 |
| 83 | CDK4 | 2 |
| 83 | CDK6 | 5 |
| Palbociclib | CDK4 | 3 |
| Palbociclib | CDK6 | 27 |
Structure-Activity Relationship (SAR) Analysis
The biological activity of aminopyridine sulfonamide analogs is significantly influenced by the nature and position of substituents on both the pyridine and sulfonamide moieties. Analysis of related compounds reveals several key SAR trends:
-
Pyridine Ring Substitutions: The substitution pattern on the pyridine ring is crucial for target engagement. Modifications at various positions can modulate potency and selectivity. For instance, in a series of triazolopyridines, the core was derived from 5-bromopyridine-3-sulfonamides, indicating the importance of the substitution pattern for dual PI3K γ/δ inhibition[3].
-
Sulfonamide Moiety: The sulfonamide group is a key pharmacophore, often involved in critical interactions with the target kinase. The nature of the substituent on the sulfonamide nitrogen can impact activity.
-
Scaffold Hopping and Core Modifications: Replacing or modifying the core heterocyclic system while retaining the key pharmacophoric elements can lead to novel inhibitors with improved properties. For example, a scaffold hopping strategy from an indane to an indoline core in sulfonamide-based inhibitors has been explored[1]. Similarly, the development of pyridopyrimidinone derivatives has yielded potent dual PI3K/mTOR inhibitors[4].
-
Introduction of Aromatic Skeletons: The addition of different aromatic skeletons to the core structure can significantly influence the biological activity. In a study of sulfonamide methoxypyridine derivatives, compounds with a quinoline core demonstrated strong PI3Kα and mTOR kinase inhibitory activity[1].
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Kinase enzyme (e.g., PI3Kα, mTOR, CDK4/6)
-
Kinase substrate (specific to the enzyme)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (for luminescence or fluorescence detection)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent also generates a signal (e.g., luminescence) that is proportional to the amount of ADP produced (or ATP remaining).
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of Pyridosulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of Sulfonamides in an Era of Resistance
The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Within the vast landscape of antibacterial compounds, sulfonamides hold a significant place in medicinal chemistry. As the first class of synthetic antimicrobial agents to be widely used, they laid the foundation for the age of antibiotics. Their mechanism of action, targeting a crucial metabolic pathway in bacteria, remains a compelling strategy for antibacterial drug design.[1] Pyridosulfonamides, a specific class of sulfonamides incorporating a pyridine ring, represent a promising area for the development of new therapeutics with potentially enhanced efficacy and a tailored antibacterial spectrum.
This guide provides a comparative analysis of the antibacterial spectrum of various pyridosulfonamide derivatives. We will delve into their mechanism of action, present available experimental data on their activity against a range of Gram-positive and Gram-negative bacteria, and provide a detailed protocol for assessing their in vitro efficacy. Furthermore, we will explore the structure-activity relationships that govern their antibacterial potency, offering insights for the rational design of future pyridosulfonamide-based drugs.
Mechanism of Action: Targeting Folate Biosynthesis
The antibacterial activity of sulfonamides, including pyridosulfonamide derivatives, stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, for DNA and RNA replication.
Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), whereas mammals obtain it from their diet. This metabolic difference provides the basis for the selective toxicity of sulfonamides.[1] The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroic acid, a crucial step in the folate pathway. This inhibition is typically bacteriostatic, meaning it halts bacterial growth and replication, allowing the host's immune system to clear the infection.
Caption: Mechanism of action of pyridosulfonamide derivatives.
Comparative Antibacterial Spectrum of Pyridosulfonamide and Related Derivatives
| Derivative/Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | - | - |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | - | - |
| N-(pyrimidin-2-yl)benzenesulfonamide derivative (Compound 7) | High activity | - | - |
| Pyrazole Sulfonamide (Compound 4b) | Significant activity | Significant activity | Significant activity |
| Pyrazole Sulfonamide (Compound 4e) | Significant activity | Significant activity | Significant activity |
| Pyridazinesulfonamide (against S. aureus) | 2-4 | - | - |
| Pyridazinesulfonamide (against E. coli) | - | - | 4-16 |
Note: "-" indicates that data was not reported in the cited source. "High activity" and "Significant activity" are reported as described in the source, which did not always provide specific MIC values.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Pyridosulfonamide derivatives (stock solutions of known concentration)
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Drug Dilutions:
-
Prepare a serial two-fold dilution of each pyridosulfonamide derivative in CAMHB in the 96-well plate.
-
Typically, a concentration range of 0.06 to 128 µg/mL is tested.
-
Ensure a final volume of 50 µL of each drug concentration per well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the drug dilutions, as well as to a growth control well (containing only CAMHB and inoculum).
-
Include a sterility control well containing only CAMHB.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the drug that shows no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationships (SAR) of Pyridosulfonamide Derivatives
The antibacterial spectrum and potency of pyridosulfonamide derivatives are significantly influenced by the nature and position of substituents on both the pyridine and the phenyl rings. While a comprehensive SAR study specifically for pyridosulfonamides is an area for further research, we can infer some general principles from the broader class of sulfonamides.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. For example, nitro groups have been shown to increase the antimicrobial efficacy of sulfonamides.[3]
-
Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which in turn affect its ability to penetrate the bacterial cell wall and bind to the target enzyme.
-
The Sulfonamide Linker: The sulfonamide group is essential for activity, as it mimics the carboxylate group of PABA. Modifications to this linker generally lead to a loss of activity.
Caption: Conceptual overview of pyridosulfonamide SAR.
Conclusion and Future Perspectives
Pyridosulfonamide derivatives continue to be a promising class of compounds in the quest for new antibacterial agents. Their established mechanism of action, targeting the essential folic acid synthesis pathway, provides a solid foundation for further development. The available data, although fragmented, suggests that modifications to the pyridosulfonamide scaffold can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Future research should focus on the systematic synthesis and evaluation of libraries of pyridosulfonamide derivatives to establish comprehensive structure-activity relationships. This will enable the rational design of new compounds with improved potency, a broader spectrum of activity, and a reduced propensity for resistance development. Furthermore, exploring the potential of these derivatives against multidrug-resistant strains is a critical area for investigation. The integration of computational modeling with synthetic chemistry and microbiological testing will be instrumental in accelerating the discovery of the next generation of sulfonamide-based antibiotics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Sulfonamide Residue Analysis: A Comparative Guide to QuEChERS-HPLC-MS
For researchers, scientists, and professionals in drug development, the efficient and accurate detection of sulfonamide residues in various matrices is paramount for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), has emerged as a leading analytical approach. This guide provides an objective comparison of the QuEChERS-HPLC-MS method with alternative techniques, supported by experimental data, to inform your selection of the most suitable analytical strategy.
The QuEChERS method offers significant advantages in terms of simplicity, speed, and reduced solvent consumption compared to traditional extraction techniques.[1][2][3] Its effectiveness in analyzing a wide range of sulfonamides across diverse and complex food matrices, such as pastries, milk, honey, and animal tissues, has been repeatedly demonstrated.[1][4][5][6]
Comparative Analysis of Analytical Methods
The selection of an appropriate sample preparation technique is a critical step that significantly influences the overall analytical performance. While traditional methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been employed for sulfonamide analysis, the QuEChERS protocol consistently demonstrates comparable or superior performance with greater efficiency.
| Method | Principle | Advantages | Disadvantages |
| QuEChERS | A two-step process involving an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[3] | Rapid, simple, low solvent and reagent consumption, high throughput, and effective for a wide range of analytes and matrices.[1][2][3] | Matrix effects can still be a concern, requiring careful optimization of the cleanup step. |
| Solid-Phase Extraction (SPE) | Analytes are partitioned between a solid phase and a liquid phase. The sample is passed through a cartridge containing a sorbent that retains the analytes, which are then eluted with a suitable solvent.[2] | High selectivity and good cleanup, leading to reduced matrix effects. | More time-consuming, requires larger solvent volumes, and can be more expensive than QuEChERS.[7] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases.[8] | A well-established and simple technique. | Can be labor-intensive, requires large volumes of organic solvents, and is prone to emulsion formation.[8] |
Performance Data: QuEChERS-HPLC-MS/MS
The following tables summarize the validation parameters for the determination of sulfonamide residues using QuEChERS extraction followed by HPLC-MS/MS analysis across various food matrices, as reported in several scientific studies.
Table 1: Linearity and Limits of Detection (LOD) & Quantification (LOQ)
| Matrix | Number of Sulfonamides | Linearity (R²) | LOD Range (µg/kg) | LOQ Range (µg/kg) | Reference |
| Instant Pastries | 24 | ≥ 0.99 | 0.01 - 0.14 | 0.02 - 0.45 | [1] |
| Pasteurized Milk | 10 | Not Specified | Not Specified | 5.3 - 11.2 | [4][9] |
| Honey | Not Specified | Not Specified | 0.02 - 0.12 | 0.08 - 0.72 | [5] |
| Animal Tissues | >20 | Not Specified | 0.5 - 14.5 | 1.8 - 48.4 | [6][10] |
| Forage Grasses | 16 | > 0.9967 | 0.02 - 0.5 | 0.05 - 1.0 | [7] |
| Bovine Liver | 9 | Not Specified | Not Specified | 5 | [11] |
| Chicken Muscle | 9 | Not Specified | 0.02 - 0.39 | 0.25 - 1.30 | [12] |
Table 2: Recovery and Precision (Relative Standard Deviation, RSD)
| Matrix | Spiking Levels (µg/kg) | Recovery Range (%) | RSD Range (%) | Reference |
| Instant Pastries | 5, 10, 50 | 67.6 - 103.8 | 0.80 - 9.23 | [1] |
| Forage Grasses | 1, 2, 10 | 72.3 - 116.9 | 1.4 - 10.3 | [7] |
| Animal Tissues | Not Specified | 74.0 - 100.3 | 0.4 - 10.5 | [2] |
| Fish | Not Specified | 70.7 - 100.9 | < 9.2 | [2] |
| Bovine Liver | Not Specified | 53 - 93 | 2.1 - 16.8 | [11] |
| Chicken Muscle | 50, 100, 150 | 76.8 - 95.2 | 1.5 - 4.7 | [12] |
Experimental Protocols
A detailed methodology for the analysis of sulfonamide residues using a modified QuEChERS protocol coupled with UPLC-MS/MS is provided below. This protocol is a representative example and may require optimization for different matrices and target analytes.
Sample Preparation (Homogenization)
-
Weigh a representative portion of the sample (e.g., 1-5 g) into a 50 mL centrifuge tube.[1][8] For solid samples, homogenization is crucial to ensure uniformity.
QuEChERS Extraction
-
Add a specific volume of water (e.g., 2 mL) to the sample and vortex for 30 seconds.[1][13]
-
Add 10 mL of acetonitrile (with or without 1% acetic acid) and vortex or sonicate for a specified time (e.g., 10 minutes).[1][8][13]
-
Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (CH₃COONa), to induce phase separation.[8] Vortex thoroughly after the addition of salts.
-
Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 5 minutes to separate the acetonitrile layer.[1][13]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 5-7.5 mL) to a 15 mL centrifuge tube containing a sorbent mixture.[1]
-
The sorbent mixture typically includes primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences.[1] Anhydrous MgSO₄ is also added to remove residual water.
-
Vortex the tube for 30 seconds and then centrifuge for 5 minutes at 8000 rpm.[1]
Final Extract Preparation
-
Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitute the residue in a suitable solvent mixture, such as acetonitrile and 0.1% formic acid in water, to a final volume of 1 mL.[1]
-
Filter the reconstituted solution through a 0.20 µm syringe filter before analysis.[1]
HPLC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of sulfonamides. The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.[14]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[15]
Visualizing the QuEChERS Workflow
The following diagram illustrates the key steps of the QuEChERS-HPLC-MS method for sulfonamide residue analysis.
Caption: QuEChERS-HPLC-MS Workflow for Sulfonamide Analysis.
References
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a procedure for determination of sulfonamide residues in pasteurized milk using modified QuEChERS method and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. jfda-online.com [jfda-online.com]
- 14. hpst.cz [hpst.cz]
- 15. journalofchemistry.org [journalofchemistry.org]
The Leap from Lab Bench to Living System: A Comparative Guide to In Vivo vs. In Vitro Efficacy of Novel Sulfonamide Inhibitors
For fellow researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is both exhilarating and fraught with challenges. The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to yield promising new inhibitors targeting a range of diseases, from bacterial infections to cancer.[1][2] However, a critical juncture in the development of these novel agents is the transition from controlled in vitro experiments to the complex biological landscape of in vivo studies. This guide provides an in-depth technical comparison of in vivo and in vitro efficacy assessment for novel sulfonamide inhibitors, grounded in experimental data and field-proven insights. Our focus will be on anticancer sulfonamides, a prominent area of current research, to illustrate the core principles of this crucial transition.
The In Vitro-In Vivo Bridge: More Than Just a Data Point
The ultimate goal of drug discovery is to develop a compound that is both safe and effective in a living organism. While in vitro assays provide a foundational understanding of a compound's activity in a controlled, isolated environment, they represent an idealized scenario. The journey into a living system—in vivo—introduces a myriad of variables, including absorption, distribution, metabolism, and excretion (ADME), which collectively determine the compound's bioavailability and, ultimately, its efficacy.[3] The history of drug development is replete with compounds that have shown immense promise in vitro only to fail spectacularly in vivo. A classic example is the first sulfonamide drug, Prontosil, which was effective in mouse models of pneumococcal infection but showed no activity in in vitro models.[4] This highlights the critical importance of thoughtfully designed and rigorously executed in vivo studies to validate in vitro findings.
The typical drug discovery pipeline for a small molecule inhibitor, such as a novel sulfonamide, underscores this transition.
Caption: A simplified overview of the small molecule drug discovery pipeline.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
In vitro studies are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanism of action. For novel sulfonamide inhibitors, these assays typically fall into two categories: biochemical assays and cell-based assays.
The Rationale Behind In Vitro Assay Selection
The choice of in vitro assays is dictated by the sulfonamide's intended target. For instance, if the goal is to develop an anticancer agent targeting a specific kinase, a biochemical assay using the purified enzyme would be the first step to determine direct inhibition. This is then followed by cell-based assays using cancer cell lines that overexpress the target kinase to confirm that the compound can enter the cell and engage its target in a more biologically relevant context.
A prominent target for many novel anticancer sulfonamides is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a novel sulfonamide.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a novel sulfonamide against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test sulfonamide compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib)
-
96-well microplates
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the novel sulfonamide inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted sulfonamide inhibitor or DMSO vehicle control.
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction, except for the negative control wells.
-
ATP Initiation: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Convert the luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Part 2: The Real World Test - In Vivo Efficacy Assessment
While in vitro data is essential for initial screening and mechanism-of-action studies, in vivo experiments in animal models are indispensable for evaluating a drug candidate's therapeutic potential in a complex physiological system.[8]
Rationale for Animal Model Selection in Anticancer Studies
For anticancer sulfonamides, the most common in vivo model is the tumor xenograft in immunocompromised mice.[9] This model involves implanting human cancer cells into mice that lack a functional immune system, preventing the rejection of the foreign cells.[10] The choice of the cancer cell line for the xenograft is crucial and is often the same one used in the in-vitro cell-based assays to allow for direct comparison of efficacy. The route of administration (e.g., oral, intraperitoneal) and the dosing schedule are determined by early pharmacokinetic studies.
Experimental Protocol: Human Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo anticancer efficacy of a novel sulfonamide inhibitor.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Matrigel (optional, to support tumor growth)
-
Test sulfonamide compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Step-by-Step Methodology:
-
Cell Culture and Preparation: Culture the chosen human cancer cell line under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.[10]
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[4][11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment groups (vehicle control, positive control, and one or more doses of the novel sulfonamide).
-
Drug Administration: Administer the test compound and controls according to the predetermined schedule and route of administration (e.g., daily oral gavage).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the final tumor volumes and weights between the treatment groups and the vehicle control group to determine the percentage of tumor growth inhibition (TGI).
Caption: A typical experimental workflow for an in vivo xenograft study.
Bridging the Gap: A Comparative Data Analysis
The ultimate test of a novel sulfonamide inhibitor's potential is the correlation between its in vitro potency and its in vivo efficacy. The following table presents a synthesized comparison of hypothetical but representative data for novel sulfonamide inhibitors targeting VEGFR-2.
| Compound ID | Target | In Vitro Assay | In Vitro Potency (IC50/Ki) | In Vivo Model | In Vivo Efficacy (% TGI at x mg/kg) |
| SUL-A | VEGFR-2 | Kinase Assay | IC50 = 50 nM | HCT-116 Xenograft | 65% at 50 mg/kg |
| SUL-B | VEGFR-2 | Kinase Assay | IC50 = 150 nM | HCT-116 Xenograft | 40% at 50 mg/kg |
| SUL-C | VEGFR-2 | Kinase Assay | IC50 = 25 nM | HCT-116 Xenograft | 30% at 50 mg/kg (Poor PK) |
| Sorafenib | VEGFR-2 | Kinase Assay | IC50 = 90 nM | HCT-116 Xenograft | 70% at 30 mg/kg |
This table is a representative example and does not reflect data for a single specific study but is a composite illustration based on findings in the field.[5][12][13]
As illustrated with the hypothetical "SUL-C," a compound can exhibit high potency in vitro but demonstrate poor efficacy in vivo, often due to unfavorable pharmacokinetic properties such as poor absorption or rapid metabolism. Conversely, a compound with moderate in vitro potency might show excellent in vivo efficacy if it has a favorable ADME profile.
Conclusion: An Integrated Approach to Efficacy Assessment
The development of novel sulfonamide inhibitors necessitates a deeply integrated and iterative approach to efficacy assessment. In vitro assays are indispensable for high-throughput screening, lead optimization, and elucidating the mechanism of action at a molecular level. However, the complex biological realities of a living system can only be addressed through well-designed and rigorously executed in vivo studies. The transition from the controlled environment of the lab bench to the dynamic complexity of a living organism is the crucible in which the true therapeutic potential of a novel sulfonamide inhibitor is forged. By understanding the rationale behind the selection of experimental models and by critically evaluating the correlation between in vitro and in vivo data, we can more effectively navigate the challenging path of drug discovery and development.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Isoform Selectivity of Pyridine-3-Sulfonamides for Carbonic Anhydrase IX
This guide provides an in-depth comparison of the inhibitory activity of pyridine-3-sulfonamide derivatives, with a specific focus on the principles governing selectivity for the tumor-associated human carbonic anhydrase IX (hCA IX) over the ubiquitous cytosolic isoform, hCA II. While direct, publicly available kinetic data for 5-Aminopyridine-3-sulfonamide is limited, this guide will leverage extensive experimental data from closely related 4-substituted pyridine-3-sulfonamide analogs to provide a robust, scientifically grounded analysis for researchers, scientists, and drug development professionals.
The Strategic Imperative for hCA IX Selectivity
Human carbonic anhydrases (hCAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is crucial for a myriad of physiological processes.[2] The two isoforms at the center of this guide, hCA II and hCA IX, present a classic drug development challenge: targeting a pathology-associated protein while sparing its closely related, physiologically vital counterpart.
-
hCA II: The Ubiquitous Off-Target: This is one of the most catalytically efficient and widely expressed isoforms.[3] Found in the cytosol of numerous tissues, it is essential for pH homeostasis, electrolyte balance, and fluid secretion.[4] Non-selective inhibition of hCA II can lead to a range of side effects, underscoring the critical need for isoform-specific inhibitors in therapeutic applications.[5]
-
hCA IX: The Tumor-Associated Target: In stark contrast, hCA IX is a transmembrane protein with expression largely restricted to the gastrointestinal tract under normal conditions.[5] Its expression is dramatically upregulated in a wide variety of solid tumors in response to hypoxia, a hallmark of the tumor microenvironment.[6] By acidifying the extracellular space, hCA IX promotes tumor cell survival, proliferation, and metastasis, making it a highly validated target for anticancer therapies.[7]
Therefore, the development of inhibitors that selectively target the extracellular, tumor-specific activity of hCA IX while avoiding the intracellular, physiological functions of hCA II is a paramount objective in modern oncology drug discovery.
Quantifying Selectivity: The Experimental Approach
The gold-standard method for determining the inhibitory potency (expressed as the inhibition constant, Kᵢ) of a compound against any carbonic anhydrase isoform is the stopped-flow CO₂ hydration assay .[8][9]
Causality Behind the Experimental Design:
This kinetic assay directly measures the enzyme's catalytic activity by monitoring the pH change that results from the hydration of its natural substrate, CO₂. A pH indicator is used, and the rate of color change is measured in milliseconds after the enzyme and substrate are rapidly mixed. The presence of an inhibitor slows this rate. By measuring the reaction rates at various inhibitor and substrate concentrations, the Kᵢ value can be accurately determined. This method is preferred for its precision and its direct assessment of the enzyme's primary physiological function.
Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Enzyme Stock: Prepare stock solutions of purified, recombinant hCA II and the extracellular catalytic domain of hCA IX in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Determine the precise concentration spectrophotometrically.
-
Inhibitor Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the pyridine-3-sulfonamide inhibitor in a water-miscible solvent like DMSO. Make serial dilutions to create a range of working concentrations.
-
Buffer/Indicator Solution: Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3) containing a pH indicator such as Phenol Red. This solution is placed in one of the stopped-flow instrument's drive syringes.
-
Substrate Solution: Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas into chilled, deionized water. This is placed in the second drive syringe.
-
-
Instrumentation and Measurement:
-
Equilibrate the stopped-flow instrument (e.g., an Applied Photophysics instrument) to a constant temperature, typically 20-25°C.
-
For each measurement, the enzyme and a specific concentration of the inhibitor are pre-incubated for 15 minutes.
-
The enzyme/inhibitor solution is mixed with the buffer/indicator solution.
-
The instrument's drive syringes rapidly mix this solution with the CO₂-saturated water, initiating the hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time (milliseconds) by a spectrophotometer.
-
-
Data Analysis and Kᵢ Determination:
-
The initial rates of the catalyzed reaction are calculated from the slope of the absorbance vs. time curves.
-
These rates are measured for a range of inhibitor concentrations.
-
The inhibition constant (Kᵢ) is then calculated from the dose-response curve by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.[10]
-
Below is a diagram illustrating the workflow for determining inhibitor selectivity.
Caption: Experimental workflow for determining the Kᵢ and selectivity index of an inhibitor.
Comparative Performance: Pyridine-3-Sulfonamide Derivatives
| Compound ID | R¹ Substituent (at position 4) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Selectivity Index (SI) (Kᵢ hCA II / Kᵢ hCA IX) |
| 4 | Amide-linked triazole | 816.1 | 137.5 | 5.9 |
| 7 | Alcohol-linked triazole | 2004 | 500.5 | 4.0 |
| 15 | Aminomethyl-linked triazole | 3448 | 856.2 | 4.0 |
| 16 | Thiomethyl-linked triazole | 4284 | 1391 | 3.1 |
| 23 | Dioxolane-linked triazole | 1297 | 370.2 | 3.5 |
| Acetazolamide | (Standard, non-selective) | 12.0 | 25.0 | 0.48 |
| (Data synthesized from Wyrębek, et al., Int. J. Mol. Sci., 2025)[7][11] |
As the data clearly indicates, several pyridine-3-sulfonamide derivatives demonstrate a moderate but clear selectivity for the tumor-associated hCA IX over the off-target hCA II, with selectivity indices ranging from 3 to nearly 6-fold.[7] Compound 4 , for instance, is almost six times more potent against the cancer-related isoform.[7][12] This stands in stark contrast to the clinically used, non-selective inhibitor Acetazolamide, which actually shows a slight preference for hCA II.
The Molecular Basis of Selectivity
The observed selectivity is not accidental; it is a direct result of exploiting subtle but critical differences in the amino acid composition of the active site cavities of hCA II and hCA IX. The primary mechanism of inhibition for all sulfonamides is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide.[7] Selectivity is achieved by the "tail" of the inhibitor—in this case, the substituted pyridine ring and its appendages—which extends into the active site and forms secondary interactions.
The key differences lie in the residues lining the middle and outer parts of the active site cavity.
-
In hCA II , the active site entrance is partially shielded by the side chain of His64 , which acts as a proton shuttle. The cavity also features a prominent hydrophobic patch defined by residues like Phe131 .
-
In hCA IX , the proton shuttle residue is further from the active site entrance. Crucially, the residue at position 131 is a Valine instead of a Phenylalanine. This V131/F131 swap, along with other nearby substitutions, reshapes the topography and hydrophobicity of the active site, creating a unique chemical environment that can be selectively targeted.
The pyridine-3-sulfonamide scaffold, with its ability to be functionalized at the 4-position, allows medicinal chemists to design "tails" that preferentially interact with the specific features of the hCA IX active site, leading to a higher binding affinity compared to hCA II.
Caption: Molecular basis of selectivity, highlighting the key V131/F131 difference.
Therapeutic Implications and Future Directions
The ability to design inhibitors like this compound and its analogs that preferentially target hCA IX has profound therapeutic implications. By selectively inhibiting hCA IX, it is possible to disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis in cancer cells and, consequently, reduced tumor growth and metastasis, all while minimizing side effects associated with inhibiting hCA II.[7]
Caption: The role of hCA IX in cancer and the point of therapeutic intervention.
The pyridine-3-sulfonamide scaffold represents a promising starting point for the development of next-generation anticancer agents. Future work will undoubtedly focus on fine-tuning the substitutions on the pyridine ring to further exploit the unique features of the hCA IX active site, thereby maximizing potency and, most importantly, achieving even greater selectivity over hCA II.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Aminopyridine-3-sulfonamide
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 5-Aminopyridine-3-sulfonamide, a crucial aspect of laboratory safety and environmental responsibility. Adherence to these procedures is vital for protecting personnel, facilities, and the ecosystem from potential harm. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Hazard Identification and Waste Characterization
This compound and its derivatives, such as 3-Aminopyridine, are classified as hazardous materials. Safety Data Sheets (SDS) for structurally similar compounds indicate significant health risks, including toxicity if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, this compound waste must be treated as hazardous.
Key Hazard Information:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3] | Ingestion |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2][3] | Skin contact |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2][3] | Inhalation |
| Skin Irritation | Causes skin irritation.[2][4] | Skin contact |
| Eye Irritation | Causes serious eye irritation.[2] | Eye contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | Inhalation |
Due to its hazardous nature, this compound cannot be disposed of in regular trash or down the sanitary sewer.[5][6] All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be collected and disposed of through a licensed hazardous waste contractor.[5][7]
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is paramount. The following steps outline the approved procedure for managing this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the temporary storage of hazardous waste.[8] This area should be clearly marked, secure, and away from general laboratory traffic.
-
Use Appropriate Waste Containers: Collect all solid and liquid waste containing this compound in leak-proof, compatible containers.[8][9] For solids, use a securely sealed container. For liquids, use a screw-capped bottle.
-
Properly Label Waste Containers: All waste containers must be labeled with a "Hazardous Waste" tag.[5] The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator
-
Appropriate hazard pictograms[5]
-
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Request Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (as per institutional and local regulations), arrange for its collection by a licensed hazardous waste disposal company.[8][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For significant spills, respiratory protection may be necessary.[7]
-
Contain the Spill: For small spills, use an absorbent material from a chemical spill kit to contain the substance.[6]
-
Clean the Area: Carefully collect the absorbent material and any contaminated debris. Place all materials into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department.[6] For large spills, contact emergency services.[6]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. chemdmart.com [chemdmart.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. capotchem.com [capotchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 5-Aminopyridine-3-sulfonamide
This guide provides essential safety, operational, and disposal protocols for handling 5-Aminopyridine-3-sulfonamide in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment for scientists and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical. It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1].
Summary of Hazard Information:
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H315: Causes skin irritation | Skin irritation (Category 2) | Warning | |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Warning | |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system | Warning |
Required Personal Protective Equipment (PPE):
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | Essential to prevent eye contact with dust or splashes which can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile) | Prevents skin contact and irritation[1][2]. Double gloving is recommended for handling hazardous drugs[3][4][5]. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged[4]. |
| Body Protection | Protective disposable gown or lab coat with long sleeves and tight-fitting cuffs | A low-permeability, solid-front gown is necessary to protect the body from exposure[3][5]. Contaminated clothing must be removed immediately and washed before reuse[1]. |
| Respiratory Protection | NIOSH-approved respirator or use of a chemical fume hood | Required when dust may be generated or when adequate ventilation is not available to minimize inhalation of the substance, which can cause respiratory irritation[1][2][3]. Work should be conducted in a well-ventilated area or under a fume hood[1]. |
Operational Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.
Preparation and Handling Protocol:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].
-
Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible before beginning work[3].
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin, eyes, and clothing[1].
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling is complete and before breaks[3][6][7].
-
Post-Handling: After handling, properly remove and dispose of gloves and any other disposable PPE. Clean the work surface according to laboratory procedures[3].
Storage Protocol:
Spill and Disposal Plans
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Ensure adequate ventilation and remove all sources of ignition. Keep unprotected personnel away[1].
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so[1].
-
Cleanup: For a dry spill, carefully sweep or vacuum the material. Avoid generating dust. For a wet spill, absorb with an inert material. Place the collected material into a suitable, labeled container for disposal[1].
-
Consult Regulations: Always consult local regulations for proper disposal methods[1].
Waste Disposal Plan:
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification[1].
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant[1][6]. Do not allow the product to enter drains, waterways, or soil[1].
-
Packaging: Do not reuse empty containers. Dispose of them as unused product[1].
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
